Product packaging for Cephalin(Cat. No.:CAS No. 90989-93-8)

Cephalin

Cat. No.: B164500
CAS No.: 90989-93-8
M. Wt: 299.21 g/mol
InChI Key: CFWRDBDJAOHXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cephalin is a phospholipid, specifically identified as phosphatidylethanolamine, and is a fundamental building block of biological membranes . While lecithin is the principal phospholipid in animals, this compound is the principal one in bacteria . In human physiology, it is found particularly in nervous tissues such as the white matter of the brain, nerves, neural tissue, and the spinal cord, highlighting its research significance in neurological and cell biology studies . Chemically, it consists of a glycerol backbone esterified with two fatty acids and a phosphate group which is linked to ethanolamine . This product, this compound (CAS 1405-71-6), is supplied for laboratory research applications only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with good laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18NO8P B164500 Cephalin CAS No. 90989-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWRDBDJAOHXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920022
Record name 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate
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URL https://comptox.epa.gov/dashboard/DTXSID50920022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90989-93-8
Record name 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cephalins, brain
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Biosynthetic Pathways and Metabolic Interconversions of Phosphatidylethanolamine

De Novo Synthesis of Phosphatidylethanolamine (B1630911) (PE)

The de novo synthesis of PE predominantly occurs via the CDP-ethanolamine pathway, a three-step process located in the endoplasmic reticulum. frontiersin.orgnih.govnumberanalytics.com This pathway converts exogenous ethanolamine (B43304) and diacylglycerol into PE. frontiersin.org

The CDP-Ethanolamine (Kennedy) Pathway

The CDP-ethanolamine pathway, a branch of the Kennedy pathway, is the primary route for the de novo synthesis of both diacyl PE and alkylacyl (plasmalogen) ethanolamine phospholipids (B1166683). cdnsciencepub.com This pathway involves a series of enzymatic reactions that sequentially activate ethanolamine before combining it with diacylglycerol. frontiersin.orgnumberanalytics.com

The first committed step in the CDP-ethanolamine pathway is the phosphorylation of ethanolamine to phosphoethanolamine. frontiersin.orgcdnsciencepub.comnumberanalytics.com This reaction is catalyzed by the enzyme ethanolamine kinase (EK), utilizing ATP as the phosphate (B84403) donor and producing ADP as a byproduct. frontiersin.orgnih.gov Mammalian cells possess two ethanolamine-specific kinases, ETNK1 and ETNK2, which account for the majority of ethanolamine phosphorylation activity. researchgate.netnih.gov While choline (B1196258) kinases (CKα and CKβ) also exhibit some ethanolamine kinase activity in vitro, their contribution to PE synthesis in vivo is less clear. researchgate.netnih.gov

Following the formation of phosphoethanolamine, the next crucial step is the synthesis of CDP-ethanolamine. frontiersin.orgcdnsciencepub.comnumberanalytics.com This reaction is catalyzed by CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), also referred to as ethanolamine-phosphate cytidylyltransferase (ECT or ET). frontiersin.orgresearchgate.netnih.govoup.com Pcyt2 catalyzes the conversion of phosphoethanolamine and CTP into CDP-ethanolamine and pyrophosphate. frontiersin.orgnih.govnih.govoup.com This step is widely recognized as the rate-limiting and most important regulatory step of the CDP-ethanolamine pathway. frontiersin.orgresearchgate.netnih.govoup.comnih.govuoguelph.casdbonline.org Studies involving Pcyt2-deficient mice have demonstrated that reduced CDP-ethanolamine formation directly limits the rate of PE synthesis. nih.govresearchgate.netoup.com The essentiality of Pcyt2 for mammalian development is highlighted by the embryonic lethality observed in homozygous Pcyt2 knockout mice. cdnsciencepub.comnih.govoup.com

The final step in the de novo synthesis of PE via the CDP-ethanolamine pathway involves the transfer of the phosphoethanolamine moiety from CDP-ethanolamine to 1,2-diacylglycerol (DAG). frontiersin.orgcdnsciencepub.comnih.govnumberanalytics.comoup.com This reaction is catalyzed by CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT). frontiersin.orgcdnsciencepub.comnih.govnumberanalytics.com The reaction yields phosphatidylethanolamine and releases cytidine (B196190) monophosphate (CMP). frontiersin.orgnih.gov In humans, two enzymes, EPT1 (also known as SELENOI) and CEPT1 (choline/ethanolamine phosphotransferase), are involved in this final step. nih.govmdpi.comnih.govnih.gov While CEPT1 can utilize both CDP-choline and CDP-ethanolamine, EPT1 is specific for CDP-ethanolamine. mdpi.comnih.gov EPT1 and CEPT1 are localized in the Golgi apparatus and ER, respectively, and contribute to the biosynthesis of different PE molecular species. nih.gov

The CDP-ethanolamine pathway is also uniquely involved in the formation of ether phospholipids, specifically plasmalogens. frontiersin.orgcdnsciencepub.com Plasmalogens are a class of glycerophospholipids characterized by a vinyl ether linkage at the sn-1 position of the glycerol (B35011) backbone, in addition to an ester linkage at the sn-2 position. wikipedia.org The synthesis of ethanolamine plasmalogens begins in the peroxisomes with the formation of alkyl-lysophosphatidic acid. frontiersin.orgwikipedia.org This precursor is then transported to the ER, where it is converted to alkyl-acyl-glycerol (AAG). frontiersin.org Similar to DAG, AAG is incorporated into the CDP-ethanolamine pathway. frontiersin.org EPT enzymes catalyze the transfer of phosphoethanolamine from CDP-ethanolamine to AAG, forming plasmanyl-PE, which is a precursor to plasmenyl-PE (an ethanolamine plasmalogen). cdnsciencepub.commdpi.comwikipedia.org The CDP-ethanolamine pathway is a critical contributor to the total production of plasmalogens. frontiersin.org

Acylation of Lysophosphatidylethanolamine (Lyso-PE)

Lyso-PE Acyltransferase (LPEAT) Function

Lyso-PE acyltransferases (LPEATs) are enzymes involved in the reacylation of lysophosphatidylethanolamine (lyso-PE) to form phosphatidylethanolamine. uniprot.orgnih.govresearchgate.net This process is part of the phospholipid remodeling mechanism known as the Lands cycle. uniprot.org LPEATs catalyze the transfer of a fatty acyl chain from a fatty acyl-CoA to the sn-2 position of 1-acyl lyso-PE, regenerating PE. uniprot.orguniprot.org Studies in Arabidopsis thaliana have shown that LPEATs, such as LPEAT1 and LPEAT2, have preferences for different fatty acyl-CoAs, contributing to the specific acyl chain composition of PE. researchgate.net For instance, Arabidopsis LPEAT1 preferentially utilizes 16:0-CoA, while LPEAT2 shows a preference for 20:0-CoA. researchgate.net LPEAT activity is essential for maintaining adequate levels of PE, lyso-PE, and lyso-PC in cells and is involved in growth regulation in plants. researchgate.net

Interconversion with Phosphatidylserine (B164497) (PS)

Phosphatidylethanolamine and phosphatidylserine are closely linked through metabolic interconversion pathways. nih.govcreative-proteomics.commdpi.com These interconversions are crucial for maintaining the balance of these phospholipids within cellular membranes.

Phosphatidylserine Decarboxylation Pathway

The phosphatidylserine decarboxylation pathway is a significant route for PE biosynthesis, particularly in mitochondria. wikipedia.orgoup.comfrontiersin.orgnih.govaocs.org This pathway involves the direct conversion of phosphatidylserine (PS) to PE through the removal of a carboxyl group. creative-proteomics.comontosight.ai

Mitochondrial Phosphatidylserine Decarboxylase (PSD) Activity

Mitochondrial phosphatidylserine decarboxylase (PSD), specifically Psd1p in yeast and its homologs in other eukaryotes, is the primary enzyme responsible for the decarboxylation of PS to PE within the mitochondria. oup.comnih.govaocs.orgoup.comnih.gov This enzyme is localized to the inner mitochondrial membrane and represents the major cellular PSD activity in organisms like Saccharomyces cerevisiae. oup.comoup.comnih.gov PSD is produced as a proenzyme that undergoes autocatalytic proteolysis to yield active alpha and beta subunits. aocs.orgoup.com The serine residue at the N-terminus of the alpha subunit is converted to a pyruvoyl moiety, which is essential for its catalytic function. oup.com The mitochondrial PS decarboxylation pathway is a major source of PE in mitochondrial membranes, and this PE is subsequently transported to other cellular membranes. oup.comaocs.org

Subcellular Localization of PS Decarboxylases (Psd1p, Psd2p)

In organisms like Saccharomyces cerevisiae, there are two distinct phosphatidylserine decarboxylases: Psd1p and Psd2p. nih.govoup.comnih.gov Psd1p is localized to the inner mitochondrial membrane and is the major contributor to cellular PSD activity. oup.comnih.gov Psd2p, on the other hand, is found in a Golgi/vacuolar compartment, or more specifically, in endosomes, and plays a role in regulating the PE content of the vacuolar membrane. oup.comresearchgate.netunl.edu In mammalian cells, a single PSD of type I has been detected, which is also localized to mitochondria, similar to yeast Psd1p. oup.comoup.com Plants contain a mitochondrial Psd1 and type II PSDs localized in the endomembrane system. nih.gov

Dynamics of Phosphatidylserine Transport to Mitochondria

Phosphatidylserine is primarily synthesized in the endoplasmic reticulum (ER), specifically in the mitochondria-associated membranes (MAMs). smpdb.canih.govaocs.orgresearchgate.net Since the major site of PS decarboxylation by Psd1p is the inner mitochondrial membrane, PS must be transported from the ER to the mitochondria. wikipedia.orgaocs.orgnih.govresearchgate.net This transport is considered a rate-limiting step in the mitochondrial PS decarboxylation pathway. wikipedia.orgaocs.org The precise mechanisms involved in the transport of PS from the ER to the mitochondria are not fully understood, but it is thought to involve the close association between the ER and mitochondrial membranes facilitated by MAMs. aocs.orgresearchgate.net

Phosphatidylserine Synthase (PSS) Mediated Head-Group Exchange

Phosphatidylserine can also be synthesized through a base-exchange reaction catalyzed by phosphatidylserine synthases (PSS). nih.govsmpdb.canih.govmdpi.comreactome.orgnih.gov In mammals, there are two main PSS enzymes, PSS1 and PSS2. nih.gov These enzymes catalyze the exchange of the head group of an existing phospholipid with L-serine. nih.govmybiosource.comuniprot.org PSS1 primarily catalyzes the exchange of choline for serine, using phosphatidylcholine (PC) as a substrate, although it can also use PE to a lesser extent in vitro. nih.govmybiosource.comuniprot.org PSS2 has shown specificity for PE, catalyzing the exchange of ethanolamine for serine. nih.govnih.gov These reactions contribute to the cellular pool of PS, which can then be decarboxylated to form PE, or PS itself has crucial cellular functions. nih.gov In yeast, PS is synthesized by the condensation of CDP-diacylglycerol and L-serine, a mechanism distinct from the mammalian base-exchange reaction. nih.govnih.gov

Phosphatidylserine Synthase 1 (PSS1) and Phosphatidylserine Synthase 2 (PSS2) Functions

Phosphatidylserine synthases (PSS) are key enzymes involved in the interconversion of phospholipids, specifically catalyzing the synthesis of phosphatidylserine. In mammalian cells, two homologous enzymes, Phosphatidylserine Synthase 1 (PSS1) and Phosphatidylserine Synthase 2 (PSS2), are responsible for this process. pnas.orgmdpi.com Both PSS1 and PSS2 are located in the endoplasmic reticulum and catalyze a base-exchange reaction where the polar head group of a phospholipid is replaced by L-serine to form phosphatidylserine. pnas.orgnih.govuniprot.orgwikipedia.orggenecards.orgwikipedia.orgnih.govuniprot.orguniprot.orgdrugbank.com

A key difference between the two enzymes lies in their substrate preference. PSS1 can utilize either phosphatidylethanolamine or phosphatidylcholine as a substrate for phosphatidylserine synthesis. pnas.orgnih.govuniprot.orgwikipedia.org In contrast, PSS2 shows a preference for phosphatidylethanolamine as its substrate and does not act on phosphatidylcholine. pnas.orguniprot.orguniprot.org PSS2 has also been noted to have a high affinity for docosahexaenoic acid (DHA) and can produce DHA-containing phosphatidylserine. genecards.orgnih.gov While both enzymes contribute to PS synthesis, their expression profiles can vary depending on the tissue type. pnas.org

Table 1: Substrate Specificity of Human Phosphatidylserine Synthases

EnzymePreferred SubstrateAdditional SubstratesLocation
PSS1Phosphatidylcholine (PC)Phosphatidylethanolamine (PE)Endoplasmic Reticulum (ER) nih.govwikipedia.org
PSS2Phosphatidylethanolamine (PE)PE plasmalogen, Diacyl PE uniprot.orguniprot.orgEndoplasmic Reticulum (ER), Mitochondria-associated membrane (MAM) uniprot.org

Downstream Metabolic Fates of Phosphatidylethanolamine

Phosphatidylethanolamine serves as a precursor for the synthesis of other phospholipids, notably phosphatidylcholine (PC). This conversion represents a significant downstream metabolic fate for PE.

Phosphatidylethanolamine can be converted to phosphatidylcholine through a methylation pathway. This process involves the sequential addition of three methyl groups to the ethanolamine head group of PE. mdpi.compnas.orgnih.govsmpdb.ca In mammals, this conversion is primarily catalyzed by a single enzyme, phosphatidylethanolamine N-methyltransferase (PEMT). mdpi.compnas.orgsmpdb.cawikipedia.orgcapes.gov.br

PEMT is an integral transmembrane protein found in the endoplasmic reticulum and mitochondria-associated membranes. capes.gov.bruniprot.org The enzyme utilizes S-adenosylmethionine (SAM) as the methyl group donor for all three methylation steps. pnas.orgsmpdb.cawikipedia.orguniprot.org The pathway proceeds through two lipid intermediates: phosphatidylmonomethylethanolamine (PMME) and phosphatidyldimethylethanolamine (PDME), before finally yielding phosphatidylcholine. pnas.orguniprot.org

While the major pathway for PC synthesis in most mammalian cells is the CDP-choline pathway (Kennedy pathway), the PEMT pathway contributes a significant portion of hepatic PC, estimated to be around 20-40% in the liver. pnas.orgwikipedia.org The liver is the primary tissue with quantitatively significant PEMT activity, although low levels have been observed in other tissues like adipocytes. nih.govcapes.gov.br The activity of PEMT is influenced by factors such as substrate concentration, the ratio of SAM to S-adenosylhomocysteine, and hormonal regulation, including enhancement by estrogen. capes.gov.brdroracle.ai

Table 2: Methylation of Phosphatidylethanolamine to Phosphatidylcholine

StepSubstrateEnzymeMethyl DonorProduct
1Phosphatidylethanolamine (PE)PEMTS-adenosylmethionine (SAM)Phosphatidylmonomethylethanolamine (PMME)
2PMMEPEMTSAMPhosphatidyldimethylethanolamine (PDME)
3PDMEPEMTSAMPhosphatidylcholine (PC)

Research findings, including studies using PEMT-deficient mice, have provided insights into the physiological role of this pathway. While PEMT deficiency did not result in major abnormalities in these mice, it highlighted the enzyme's role in maintaining hepatic membrane integrity and providing choline, particularly when dietary choline is limited. pnas.orgcapes.gov.br The PEMT pathway also appears to be involved in the secretion of very-low-density lipoproteins. pnas.orgcapes.gov.br

Subcellular Localization and Membrane Dynamics of Phosphatidylethanolamine

Differential Distribution within Cellular Compartments

Phosphatidylethanolamine (B1630911) is found in all living cells, but its concentration varies depending on the cell type and organelle. biocrates.comwikipedia.org

Predominant Localization on Protoplasmatic Leaflet of Cellular Membranes

In eukaryotic plasma membranes, aminophospholipids, including phosphatidylethanolamine and phosphatidylserine (B164497), are primarily located in the inner leaflet (also known as the protoplasmic or cytosolic leaflet) of the lipid bilayer. mdpi.comnih.govrupress.orgosaka-u.ac.jpfrontiersin.org This asymmetric distribution is a fundamental characteristic of cellular membranes and is maintained by the action of lipid transporters like flippases. osaka-u.ac.jpfrontiersin.orgportlandpress.com While PE is mainly in the inner leaflet, some studies suggest a minor presence in the outer leaflet, which can increase under certain conditions like cell activation, injury, or apoptosis. rupress.orgfrontiersin.org

Concentration in Nervous Tissue (e.g., White Matter of Brain, Spinal Cord)

Phosphatidylethanolamine is particularly abundant in the membranes of the nervous system. wikipedia.orgmdpi.com In human physiology, it is found in high concentrations in nervous tissues such as the white matter of the brain, nerves, and spinal cord, where it can constitute up to 45% of the total phospholipids (B1166683). wikipedia.orgmdpi.com The brain, in general, contains a high concentration of polyunsaturated fatty acids, which are often stored as phosphatidylethanolamine and phosphatidylserine in neuronal membranes. frontiersin.orgresearchgate.net

Mitochondrial Membrane Enrichment

Mitochondrial membranes are notably enriched in phosphatidylethanolamine. biocrates.comcreative-proteomics.comfrontiersin.orgnih.govoup.combiorxiv.orgembopress.org PE is a predominant phospholipid in the inner mitochondrial membrane, where it plays a particularly important role. biocrates.comfrontiersin.orgnih.govbiorxiv.org In fact, PE constitutes roughly 40% of the phospholipids in inner mitochondrial membranes. biocrates.com The synthesis of a substantial amount of PE occurs in the inner mitochondrial membrane through the decarboxylation of phosphatidylserine. wikipedia.orgfrontiersin.orgnih.govrupress.orgbiorxiv.orgembopress.orgbohrium.comrupress.orgmolbiolcell.org This enrichment in mitochondria is essential for the structure and function of this organelle, including processes like oxidative phosphorylation and the maintenance of cristae morphology. biocrates.comcreative-proteomics.comfrontiersin.orgoup.com

Role in Membrane Structural Integrity and Biomechanics

The unique structural properties of phosphatidylethanolamine contribute significantly to the physical characteristics and dynamics of biological membranes.

Influence on Membrane Curvature

Due to its conical shape, with a smaller head group area compared to its acyl chains, phosphatidylethanolamine is classified as a non-bilayer lipid. mdpi.comfrontiersin.orgnih.gov The presence of such lipids in a membrane induces negative spontaneous curvature. biocrates.comfrontiersin.orgontosight.ai This intrinsic curvature preference is crucial for various cellular processes involving membrane deformation, such as membrane budding, fission, and fusion events. biocrates.comcreative-proteomics.commdpi.comfrontiersin.orgnih.govnih.gov Studies have shown that PE promotes membrane fusion by stabilizing non-lamellar intermediate structures. nih.gov The modulation of membrane curvature by PE is also important for the optimal conformation and function of transmembrane proteins. mdpi.com

Contribution to Membrane Fluidity

Phosphatidylethanolamine plays a key role in maintaining membrane fluidity. creative-proteomics.comwikipedia.org The composition of fatty acid chains in PE influences membrane fluidity; unsaturated chains introduce kinks that prevent tight packing, thereby enhancing membrane flexibility. creative-proteomics.com Compared to phosphatidylcholine, PE creates a more viscous lipid membrane. wikipedia.org The ratio of PE to other lipids, such as phosphatidylcholine, is important for regulating membrane fluidity and can impact cellular processes like insulin (B600854) signaling. frontiersin.org Changes in membrane fluidity induced by PE are crucial for various cellular activities, including vesicle trafficking and fusion. creative-proteomics.com

Asymmetric Distribution across Membrane Bilayers

A remarkable feature of biological membranes is the asymmetric distribution of phospholipids between the inner (cytoplasmic) and outer (exoplasmic or luminal) leaflets of the lipid bilayer mdpi.comcolorado.eduhu-berlin.depnas.org. Phosphatidylethanolamine, along with phosphatidylserine (PS), is preferentially located in the inner leaflet of the plasma membrane in healthy cells mdpi.comhu-berlin.depnas.org. This asymmetry is a highly conserved feature across many organisms, including bacteria and mammalian cells, and is maintained by energy-dependent processes mdpi.comcolorado.eduhu-berlin.de.

Studies on human erythrocytes have provided significant insights into phospholipid asymmetry. Treatment of erythrocyte membranes with phospholipase, an enzyme that hydrolyzes lipids, revealed that while most phosphatidylcholine (PC) in these membranes is degraded (around 80%), only about 20% of PE and PS are affected, indicating their predominant location in the inner leaflet jove.com.

The asymmetric distribution of PE is not merely a structural feature but has functional implications. The conical shape of PE, due to its relatively small head group compared to its acyl chains, confers a negative intrinsic curvature to membranes mdpi.comnih.gov. This property is thought to promote and stabilize membrane curvature, which is essential for processes like membrane budding, fission, and fusion mdpi.comnih.gov. For instance, studies modeling exocytosis have shown that the asymmetric distribution of PE, specifically its enrichment in the inner leaflet, is most efficient in promoting fusion and extending fusion pore lifetime nih.gov.

While the inner leaflet enrichment of PE is a general feature, some exceptions exist. For example, myoblasts have been reported to contain high amounts of PE and PS in the exoplasmic leaflet of their plasma membrane, suggesting a potential role for this altered asymmetry during myoblast fusion into myotubes hu-berlin.de.

The maintenance of this asymmetry is an energy-intensive process, highlighting its physiological importance colorado.edunih.gov. It is regulated by various mechanisms, including the biophysical properties of the lipids themselves and the action of specific lipid transporters colorado.edunih.gov.

Interaction with Other Membrane Lipids and Proteins

Phosphatidylethanolamine engages in intricate interactions with other membrane lipids and proteins, influencing membrane structure, fluidity, and the function of associated proteins creative-proteomics.commdpi.comresearchgate.net. Its interplay with other phospholipids, such as phosphatidylcholine (PC) and phosphatidylserine (PS), is crucial for maintaining membrane flexibility and integrity creative-proteomics.com.

PE's conical shape and hydrogen bonding capabilities allow it to influence the lateral pressure profile and modulate membrane curvature, providing an optimal environment for the conformation and function of transmembrane proteins mdpi.comnih.gov. Research indicates that PE actively participates in the localization and function of membrane proteins, influencing their distribution within the lipid bilayer and thereby modulating cellular processes like signal transduction and transport creative-proteomics.com.

Studies using model membrane systems and bacterial proteins like lactose (B1674315) permease (LacY) have demonstrated the significant impact of PE on membrane protein structure and function researchgate.netnih.govmdpi.com. In Escherichia coli, the assembly of LacY in membranes lacking PE results in the misorientation of transmembrane domains and a loss of energy-dependent transport researchgate.netnih.gov. The reintroduction of PE can restore the native orientation and function researchgate.netnih.gov. This highlights that interactions between lipid headgroups and protein extramembrane domains are determinants of protein orientation within the membrane nih.govresearchgate.netnih.gov.

PE's interaction with proteins can also be affected by modifications. For instance, non-enzymatic glycation of PE has been shown to decrease the affinity between plasma membrane Ca2+-ATPase (PMCA) and surrounding phospholipids, reducing the thermal stability of the protein portlandpress.com. This suggests that glycated aminophospholipids can induce structural rearrangements in membrane proteins portlandpress.com.

Furthermore, PE can play a role in protein oligomerization. Studies on the eukaryotic purine (B94841) transporter UapA have shown that the presence of PE, along with phosphatidylinositol (PI), is required for the formation of a functional dimer, while PC can disrupt this interaction, indicating the specificity of these lipid-protein interactions mdpi.com.

The ratio of PE to other lipids, such as PC, can also alter the physical properties of membranes, affecting fluidity and charge, which in turn can influence the function of membrane-associated processes diva-portal.org.

Mechanisms of Inter-Organelle Lipid Trafficking Involving Phosphatidylethanolamine

The synthesis of phospholipids occurs in specific cellular compartments, necessitating efficient mechanisms for their transport between organelles to maintain the unique lipid composition of each membrane nih.govmdpi.comnih.gov. Phosphatidylethanolamine is synthesized through multiple pathways in different subcellular locations, including the endoplasmic reticulum (ER) and mitochondria nih.govmdpi.combiorxiv.org. The CDP-ethanolamine pathway primarily occurs in the ER, while the phosphatidylserine decarboxylase (PSD) pathway is located in the inner mitochondrial membrane nih.govmdpi.com.

Inter-organelle lipid trafficking occurs through both vesicular and non-vesicular mechanisms biorxiv.orgportlandpress.com. While vesicular transport is involved in the endomembrane system, non-vesicular transport, mediated by lipid transfer proteins (LTPs), plays a crucial role in shuttling lipids between organelles that are not directly connected by vesicular flow, such as the ER and mitochondria nih.govbiorxiv.orgportlandpress.com.

Mitochondria-associated ER membranes (MAMs) are key contact sites between the ER and mitochondria that facilitate the non-vesicular transfer of lipids mdpi.comnih.govportlandpress.com. These sites are enriched in lipid-synthesizing enzymes and tethering protein complexes that bring the membranes into close apposition, allowing for the efficient transfer of lipids across the inter-organelle space mdpi.comportlandpress.comresearchgate.net.

A well-studied example involving PE trafficking is the synthesis of PE in mitochondria from phosphatidylserine (PS) imported from the ER mdpi.comportlandpress.comresearchgate.net. PS is synthesized in the ER and then transported to the mitochondria, where it is decarboxylated by PSD to form PE in the inner mitochondrial membrane mdpi.comportlandpress.comresearchgate.net. This newly synthesized PE can then be transported back to the ER or other cellular membranes nih.govmdpi.com. This directional transport is crucial for maintaining the lipid homeostasis of both organelles nih.govmdpi.com.

Studies in yeast have shown that the ER-Mitochondria Encounter Structure (ERMES) complex and the Mcp1-Vps13 pathway are involved in lipid transport at mitochondria biorxiv.org. These tethering complexes are hypothesized to promote lipid movement across the aqueous cytosol researchgate.net.

The mechanisms of inter-organelle PE trafficking are complex and involve the coordinated action of lipid synthesis at specific locations, membrane contact sites, and lipid transfer proteins nih.govbiorxiv.orgportlandpress.com. This intricate transport system ensures that each organelle maintains its characteristic lipid composition, which is essential for its unique function portlandpress.comresearchgate.net.

Table 1: Asymmetric Distribution of Major Phospholipids in the Plasma Membrane of Healthy Mammalian Cells

PhospholipidPredominant Leaflet
Phosphatidylethanolamine (PE)Inner (Cytoplasmic)
Phosphatidylserine (PS)Inner (Cytoplasmic)
Phosphatidylcholine (PC)Outer (Exoplasmic)
Sphingomyelin (SM)Outer (Exoplasmic)

Table 2: Examples of PE Interactions

Interacting PartnerType of InteractionEffectSource
Other Membrane LipidsLipid-LipidInfluences membrane flexibility, integrity, fluidity, and curvature. creative-proteomics.commdpi.com
Transmembrane ProteinsLipid-ProteinAffects protein localization, conformation, stability, and function. creative-proteomics.commdpi.comnih.govresearchgate.netnih.govmdpi.comportlandpress.com
PMCALipid-ProteinGlycation of PE decreases affinity and thermal stability of PMCA. portlandpress.com
UapALipid-ProteinRequired for functional dimer formation of UapA. mdpi.com

Table 3: Key Pathways and Locations for PE Synthesis and Trafficking

Pathway/MechanismPrimary Location(s)Role in PE Metabolism/TraffickingSource
CDP-ethanolamine pathwayEndoplasmic Reticulum (ER)Major de novo synthesis of PE. nih.govmdpi.com
Phosphatidylserine decarboxylation (PSD)Inner Mitochondrial Membrane (IMM)Synthesis of PE from imported PS. nih.govmdpi.comportlandpress.comresearchgate.net
Mitochondria-associated ER membranes (MAMs)Contact sites between ER and MitochondriaFacilitates non-vesicular lipid transfer, including PS to mitochondria. mdpi.comnih.govportlandpress.comresearchgate.net
Lipid Transfer Proteins (LTPs)Cytosol, associated with contact sitesMediates non-vesicular transfer of lipids between organelles. nih.govbiorxiv.orgportlandpress.com

Fundamental Cellular Processes

Phosphatidylethanolamine plays critical roles in several fundamental cellular processes, influencing membrane dynamics, cell division, cellular recycling, and programmed cell death. creative-proteomics.com

Membrane Fusion Events

PE's unique conical shape and propensity to form non-bilayer structures, such as the inverted hexagonal phase, are crucial for its role in membrane fusion. creative-proteomics.comacs.orgbiorxiv.org This intrinsic negative curvature helps stabilize the intermediate structures that form during membrane fusion, a process essential for various cellular activities including vesicle trafficking, endocytosis, exocytosis, and viral entry. creative-proteomics.comacs.orgnih.gov Studies have shown that the presence of PE promotes membrane fusion, and its effect can circumvent the classical stalk model of fusion. acs.orgnih.gov The negative curvature induced by PE is thought to be a driving force for pore formation in the early stages of fusion. acs.org

Regulation of Cell Cycle Progression and Cytokinesis

PE is involved in the regulation of the cell cycle and plays an essential role in cytokinesis, the final stage of cell division where a cell divides into two daughter cells. wikipedia.orgbiorxiv.org During cytokinesis, PE undergoes redistribution to the outer leaflet of the plasma membrane at the cleavage furrow. mdpi.comnih.gov This exposure of PE on the cell surface at the cleavage furrow is crucial for the disassembly of the contractile ring, a structure composed of actin and myosin filaments that constricts the cell membrane. wikipedia.orgnih.govnih.gov Interfering with PE exposure or reducing cellular PE levels can inhibit the disassembly of the contractile ring, leading to the formation of cytoplasmic bridges between daughter cells and ultimately blocking the completion of cytokinesis. nih.govnih.gov The relative abundance of PE has also been shown to change significantly during the G1 phase of the cell cycle, suggesting a role in modulating membrane properties during this period of cell expansion. biorxiv.org

Modulation of Autophagy Pathways

Phosphatidylethanolamine positively regulates autophagy, a vital cellular process for the degradation and recycling of damaged organelles and protein aggregates, which is crucial for cellular homeostasis and survival. creative-proteomics.comresearchgate.netnih.gov PE serves as a lipid anchor for the autophagy-related protein Atg8/LC3, which is essential for the formation and expansion of the autophagosome membrane. medchemexpress.comtandfonline.com Reduction of intracellular PE levels, for instance, by inhibiting enzymes involved in its synthesis, has been shown to impair autophagic flux and accelerate cellular aging. researchgate.net Conversely, increasing intracellular PE levels can significantly enhance autophagic flux. The availability of PE may represent a bottleneck for functional autophagy.

Involvement in Programmed Cell Death (Apoptosis)

PE is implicated in programmed cell death, or apoptosis, a highly regulated process essential for development, tissue homeostasis, and removal of damaged or infected cells. nih.govresearchgate.netiiarjournals.org While phosphatidylserine externalization is a well-established hallmark of apoptosis, PE also undergoes redistribution during this process and contributes to the signaling events. nih.govresearchgate.netasm.orgphysiology.org

Phosphatidylserine Externalization as an Apoptotic Signal

During apoptosis, the normal asymmetric distribution of phospholipids in the plasma membrane is disrupted. asm.orgashpublications.orgbio-techne.com In healthy cells, phosphatidylserine (PS) is primarily located on the inner leaflet of the plasma membrane. asm.orgashpublications.orgontosight.ai However, during apoptosis, PS is translocated to the outer leaflet, where it serves as an "eat me" signal for phagocytic cells to recognize and engulf the dying cell. asm.orgashpublications.orgbio-techne.comontosight.aiplos.org This externalization is regulated by the inactivation of flippases (which normally transport PS to the inner leaflet) and the activation of scramblases (which move phospholipids bidirectionally across the membrane). ontosight.ainih.gov While PS externalization is a primary signal, PE is also externalized to the cell surface during apoptosis. nih.govresearchgate.netasm.org

Mitochondrial Alterations During Apoptosis and PE

Mitochondria play a central role in initiating and executing apoptosis, and alterations in mitochondrial membrane composition and function are key events. nih.govexplorationpub.comrupress.org PE is particularly enriched in the inner mitochondrial membrane, where it contributes to its structure and function, including oxidative phosphorylation. creative-proteomics.comnih.govexplorationpub.com Changes in the balance of mitochondrial lipids, including PE and cardiolipin, can affect mitochondrial membrane integrity and dynamics, influencing processes like protein import and the release of pro-apoptotic factors. nih.govexplorationpub.comrupress.org While the direct role of PE in triggering mitochondrial outer membrane permeabilization and subsequent cytochrome c release is complex and intertwined with other mitochondrial lipids like cardiolipin, alterations in PE levels and distribution within mitochondria can impact the apoptotic pathway. nih.govexplorationpub.com Studies have shown that exogenous PE can induce apoptosis in certain cell lines, potentially through pathways involving mitochondrial membrane potential changes and the regulation of proteins like Bcl-2 and Bax. nih.gov

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
Phosphatidylethanolamine5327011 nih.gov
Phosphatidylserine6323481 guidetopharmacology.org

Data Table Example (Illustrative, based on search results):

Cellular ProcessRole of PEKey Mechanism/ObservationSource(s)
Membrane FusionPromotes fusion by stabilizing non-bilayer intermediates.Intrinsic negative curvature of PE. acs.orgnih.gov creative-proteomics.comacs.orgnih.gov
CytokinesisRequired for contractile ring disassembly.Redistribution to the outer leaflet of the cleavage furrow. mdpi.comnih.govnih.gov wikipedia.orgbiorxiv.orgmdpi.comnih.govnih.gov
AutophagyActs as a lipid anchor for Atg8/LC3, essential for autophagosome formation.PE levels positively regulate autophagic flux. researchgate.netnih.govmedchemexpress.comtandfonline.com creative-proteomics.comresearchgate.netnih.govmedchemexpress.comtandfonline.com
Apoptosis (PS Externalization)PE is externalized alongside PS as an apoptotic signal.Redistribution of PE to the outer leaflet during apoptosis. nih.govresearchgate.netasm.orgphysiology.org nih.govresearchgate.netasm.orgphysiology.org
Apoptosis (Mitochondrial)Contributes to mitochondrial membrane structure and function, influencing apoptosis.PE enriched in inner mitochondrial membrane; alterations can impact apoptotic pathways. creative-proteomics.comnih.govexplorationpub.comrupress.org Exogenous PE can induce apoptosis. nih.gov creative-proteomics.comnih.goviiarjournals.orgnih.govexplorationpub.comrupress.org

Intracellular Signaling and Protein Modulation

Role in Intracellular Signaling Cascades

Membrane phospholipids, including phosphatidylethanolamine, are critical components of various signaling pathways. researchgate.net While phosphatidylserine externalization is a known signal for apoptosis and phagocytosis, the membrane dynamics of PE are also recognized to play distinct roles in cellular processes. researchgate.net PE-binding proteins (PEBPs) are known to regulate multiple signaling pathways. researchgate.netebi.ac.uk For instance, PEBP1 is downregulated in axotomized retinal ganglion cells, and its overexpression has been shown to promote axonal regeneration and survival. researchgate.net

Furthermore, studies on specific phosphatidylethanolamine derivatives highlight their potential involvement in intracellular signaling. A newly synthesized PE derivative, diDCP-LA-PE, has been shown to mimic intracellular insulin signaling. nih.gov This derivative has the capacity to inhibit protein tyrosine phosphatase 1B (PTP1B) and directly activate atypical protein kinase C (PKC) isozymes like PKCζ and novel isozymes like PKCε. nih.gov Inhibition of PTP1B by this PE derivative enhanced insulin signaling cascades downstream of the insulin receptor/IRS-1 by preventing tyrosine dephosphorylation. nih.gov The direct activation of PKCζ and PKCε by diDCP-LA-PE led to the phosphorylation and activation of Akt2, a key component in insulin signaling, promoting glucose transporter GLUT4 translocation and glucose uptake. nih.gov

Cofactor Activity for Key Enzymes (e.g., Protein Kinase C)

Protein kinase C (PKC) enzymes are signal-regulated enzymes traditionally viewed as being allosterically activated by lipid cofactors generated by growth factor receptors. frontiersin.org While diacylglycerol (DAG) is a key 'on' switch for most PKC isoforms, and phosphatidylserine is also required for activation, phosphatidylethanolamine also plays a significant role in the membrane association and activation of PKC and other cytoplasmic proteins. ucsd.eduresearchgate.netnih.gov Studies have shown that with membranes containing phosphatidylserine at a charge density similar to cytosolic membranes, PKC exhibits a strong selectivity for membranes containing PE rather than phosphatidylcholine as the neutral phospholipid. nih.gov The presence of PE can significantly reduce the calcium concentrations required for the membrane-protein association of PKC and other proteins. nih.gov This suggests that the strategic location of PE on the interior of membranes may be necessary for some membrane-protein associations to occur at physiological calcium levels and phosphatidylserine concentrations. nih.gov

Influence on Protein Folding and Post-Translational Modification

Phosphatidylethanolamine is involved in the post-translational modification of proteins, specifically in the formation of glycosylphosphatidylinositol (GPI) anchors. nih.govnih.gov GPI anchoring is a conserved post-translational modification in eukaryotes where a glycolipid structure is added to the C-terminus of many proteins. nih.gov The residues at the phosphoethanolamine linker in GPI anchors are provided by phosphatidylethanolamine in the endoplasmic reticulum cavity. nih.gov GPI biogenesis is essential for various biological processes, including embryogenesis, neurogenesis, immune responses, and fertility. nih.gov

Beyond post-translational modification, PE also plays a role in protein folding, particularly for multispanning polytopic integral membrane proteins. Research suggests that PE is required at a late step of the conformational maturation of certain membrane proteins, such as the lactose permease in Escherichia coli. capes.gov.br This indicates a direct involvement of PE in ensuring the correct three-dimensional structure of some membrane proteins.

Organismal and Tissue-Specific Functions

Contribution to Neuronal Development

Phosphatidylethanolamine is a multifunctional phospholipid required for mammalian development, and its metabolism is essential for various cellular processes, including those in the nervous system. nih.govaginganddisease.org Defective lipid metabolism, including that involving PE, is associated with abnormal neural development and neurodegenerative diseases. life-science-alliance.org The phosphatidylethanolamine N-methyltransferase (PEMT) enzyme, which converts PE to phosphatidylcholine, is important for the proper functioning of the brain. mdpi.com Studies in mice with a PEMT gene defect have revealed significant differences in gene expression in the brain, and PEMT is known to reduce the proliferation of progenitor cells while playing a crucial role in neural cell differentiation. mdpi.com Changes in PEMT activity can potentially lead to neurological disorders. mdpi.com

Furthermore, the loss of ether-linked phosphatidylethanolamines (plasmalogens) has been linked to age-related neurodegeneration. life-science-alliance.org While the exact mechanisms are still being elucidated, the presence and proper metabolism of PE are clearly important for neuronal development and maintaining neuronal health throughout life.

Regulation of Lipoprotein Secretion in the Liver

The liver plays a central role in lipid metabolism, including the synthesis and secretion of lipoproteins, such as very low-density lipoproteins (VLDL). Phosphatidylcholine is a major component of serum lipoproteins, and its synthesis is crucial for lipoprotein secretion from hepatocytes. nih.gov While the CDP-choline pathway is the primary route for phosphatidylcholine synthesis, the methylation of phosphatidylethanolamine via the PEMT enzyme accounts for approximately 30% of phosphatidylcholine production in the liver. frontiersin.orgaginganddisease.org

Studies have shown that the active synthesis of phosphatidylcholine is required for VLDL secretion from rat hepatocytes. aginganddisease.orgahajournals.org Although PE can be a precursor for this phosphatidylcholine synthesis, specific pools of phospholipids, based on their biosynthesis route, appear to be selected for secretion into lipoproteins. nih.gov Research using inhibitors of PE methylation has suggested that a pool of phosphatidylcholine specifically targeted for lipoprotein secretion originates from phosphatidylethanolamine made from serine. nih.govscilit.com

Furthermore, the lack of PEMT in mice has been shown to alter plasma VLDL phospholipids and attenuate atherosclerosis. ahajournals.org PEMT deficiency in mice led to modestly decreased hepatic lipoprotein secretion and altered the phospholipid composition of hepatic apoB-containing lipoproteins. ahajournals.org This highlights the contribution of the PE methylation pathway to lipoprotein metabolism and its potential impact on conditions like atherosclerosis. mdpi.comahajournals.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Phosphatidylethanolamine5327011
Phosphatidylcholine
Phosphatidylserine
Diacylglycerol
Protein Kinase C
Phosphatidylinositol
Cardiolipin
S-adenosyl-L-methionine
Choline (B1196258)
Ethanolamine (B43304)
Serine
Phosphatidic acid
Inositol trisphosphate
Phospholipase C
Phospholipase D
GLUT4
Insulin receptor
IRS-1
PI3K
PDK1
Akt
PTP1B
PKCζ
PKCε
PEMT
VLDL
LDL
ApoB
Apo E
Ldlr
S-adenosylhomocysteine
Homocysteine
Docosahexaenoic acid
Plasmalogens
GPI anchor
Lactose permease
PEBP
PEBP1
diDCP-LA-PE53477529
CDP-ethanolamine
CDP-choline
Phosphoethanolamine
Phosphocholine

Phosphatidylethanolamine (PE), commonly known as Cephalin, is a ubiquitous phospholipid in eukaryotic cell membranes, second only in abundance to phosphatidylcholine. nih.gov Beyond its structural contribution to cellular membranes, PE actively participates in a diverse array of biological processes, influencing intracellular signaling, protein function, neuronal development, and hepatic lipoprotein metabolism. Its unique molecular shape, characterized by a smaller head group, imparts specific biophysical properties to membranes, facilitating events like membrane fusion and protein integration. nih.gov

Biological Roles and Physiological Functions of Phosphatidylethanolamine

Intracellular Signaling and Protein Modulation

PE plays a dynamic role in modulating intracellular signaling cascades and influencing protein behavior through direct and indirect interactions.

Membrane phospholipids (B1166683) are integral to various signaling pathways, acting as crucial regulators of cellular responses. researchgate.net While the externalization of phosphatidylserine (B164497) is a well-established signal for apoptosis and subsequent phagocytosis, the membrane dynamics of PE are increasingly recognized for their distinct contributions to cellular signaling events. researchgate.net Proteins that bind specifically to PE, known as PE-binding proteins (PEBPs), are involved in regulating a multitude of signaling pathways. researchgate.netebi.ac.uk For example, PEBP1 has been observed to be downregulated in retinal ganglion cells following axonal injury, and its increased expression has been shown to promote both axonal regeneration and cell survival. researchgate.net

Further research into synthetic PE derivatives has provided insights into PE's potential in mimicking and influencing intracellular signaling. A notable example is diDCP-LA-PE, a synthesized phosphatidylethanolamine (B1630911) derivative that has demonstrated the ability to mimic intracellular insulin (B600854) signaling. nih.gov This compound achieves its effect by inhibiting protein tyrosine phosphatase 1B (PTP1B) and directly activating specific isoforms of protein kinase C (PKC), namely atypical PKCζ and novel PKCε. nih.gov The inhibition of PTP1B by diDCP-LA-PE leads to an enhancement of insulin signaling cascades downstream of the insulin receptor and insulin receptor substrate 1 (IRS-1) by preventing tyrosine dephosphorylation. nih.gov The direct activation of PKCζ and PKCε by this derivative results in the phosphorylation and activation of Akt2, a key component of the insulin signaling pathway, ultimately promoting the translocation of the glucose transporter GLUT4 to the cell surface and stimulating glucose uptake. nih.gov

Protein kinase C (PKC) enzymes, a family of signal-regulated kinases, are traditionally understood to be allosterically activated by lipid cofactors produced in response to growth factor receptor activation. frontiersin.org While diacylglycerol (DAG) is a primary activator for most PKC isoforms and phosphatidylserine is also essential for their activation, phosphatidylethanolamine significantly contributes to the membrane association and activation of PKC and other cytoplasmic proteins. ucsd.eduresearchgate.netnih.gov Studies investigating the interaction of PKC with membranes containing phosphatidylserine at concentrations typical of cytosolic membranes have revealed a strong preference of PKC for membranes containing PE as the neutral phospholipid compared to phosphatidylcholine. nih.gov The presence of PE can lead to a substantial reduction in the calcium concentrations required for the association of PKC and other proteins with the membrane. nih.gov This suggests that the specific localization of PE on the inner leaflet of membranes may be critical for enabling certain protein-membrane interactions to occur under physiological calcium and phosphatidylserine concentrations. nih.gov

Phosphatidylethanolamine is directly involved in specific post-translational modifications of proteins, particularly in the formation of glycosylphosphatidylinositol (GPI) anchors. nih.govnih.gov GPI anchoring is a highly conserved process in eukaryotes where a glycolipid structure is covalently attached to the C-terminus of numerous proteins. nih.gov The phosphoethanolamine linker within the GPI anchor structure is derived from phosphatidylethanolamine present in the lumen of the endoplasmic reticulum. nih.gov The proper biogenesis of GPI anchors is vital for a range of biological functions, including embryonic development, neurogenesis, immune responses, and fertility. nih.gov

Beyond its role in post-translational modification, PE also influences protein folding, particularly that of complex multispanning integral membrane proteins. Research indicates that PE is necessary at a later stage in the conformational maturation of certain membrane proteins, such as the lactose (B1674315) permease found in Escherichia coli. capes.gov.br This highlights a direct involvement of PE in ensuring that some membrane proteins attain their correct functional three-dimensional structure.

Organismal and Tissue-Specific Functions

PE's importance extends to specific functions within organs and across the organism, notably in neuronal development and liver metabolism.

As a multifunctional phospholipid essential for mammalian development, phosphatidylethanolamine and its metabolism are critical for the proper functioning of the nervous system. nih.govaginganddisease.org Impairments in lipid metabolism, including those affecting PE, are linked to abnormalities in neural development and the progression of neurodegenerative diseases. life-science-alliance.org The enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which catalyzes the conversion of PE to phosphatidylcholine, plays a significant role in brain function. mdpi.com Studies utilizing mice with a genetic deficiency in PEMT have demonstrated notable differences in gene expression patterns within the brain. mdpi.com PEMT is known to decrease the proliferation of progenitor cells while being crucial for the differentiation of neural cells. mdpi.com Alterations in the activity of this enzyme have been implicated as potential contributors to certain neurological disorders. mdpi.com

Furthermore, a reduction in the levels of ether-linked phosphatidylethanolamines, also known as plasmalogens, has been associated with age-related neurodegeneration. life-science-alliance.org While the precise mechanisms are still under investigation, the presence, proper balance, and metabolism of PE are clearly vital for healthy neuronal development and for maintaining neurological health throughout an organism's lifespan.

The liver is a central organ in lipid metabolism, responsible for the synthesis and secretion of various lipoproteins, including very low-density lipoproteins (VLDL). Phosphatidylcholine is a primary constituent of serum lipoproteins, and its synthesis is indispensable for the secretion of lipoproteins from liver cells (hepatocytes). nih.gov While the CDP-choline pathway is the main route for phosphatidylcholine synthesis, the methylation of phosphatidylethanolamine, catalyzed by the PEMT enzyme, contributes approximately 30% of the phosphatidylcholine produced in the liver. frontiersin.orgaginganddisease.org

Research has established that the active synthesis of phosphatidylcholine is a requirement for the secretion of VLDL from rat hepatocytes. aginganddisease.orgahajournals.org Although PE can serve as a precursor for this phosphatidylcholine synthesis, studies indicate that specific pools of phospholipids, determined by their biosynthetic origin, are preferentially utilized for incorporation into secreted lipoproteins. nih.gov Investigations employing inhibitors of PE methylation have suggested that a particular pool of phosphatidylcholine destined for lipoprotein secretion is derived from phosphatidylethanolamine synthesized from serine. nih.govscilit.com

Moreover, studies in mice lacking the PEMT enzyme have shown alterations in plasma VLDL phospholipids and a reduction in the development of atherosclerosis. ahajournals.org PEMT deficiency in these mice resulted in a modest decrease in hepatic lipoprotein secretion and changes in the phospholipid composition of hepatic apoB-containing lipoproteins. ahajournals.org These findings underscore the contribution of the PE methylation pathway to lipoprotein metabolism and its potential influence on the pathogenesis of conditions such as atherosclerosis. mdpi.comahajournals.org

Functions in Bacterial Physiology

Support for Active Transport Systems (e.g., Lactose Permease)

Phosphatidylethanolamine is involved in supporting the function of bacterial active transport systems. wikipedia.org In Escherichia coli, PE plays a role in the active transport of lactose into the cell by lactose permease (LacY). wikipedia.orgnih.gov The presence of PE is required for the energy-dependent uptake of substrates by LacY. nih.gov The absence of PE can lead to incorrect membrane integration and misfolding of LacY, impairing its ability to function correctly in secondary active transport. wikipedia.orgnih.gov

Assembly of Membrane Proteins

Phosphatidylethanolamine is important for the proper assembly of membrane proteins in bacteria. wikipedia.orgnih.gov It can act as a 'chaperone' to assist membrane proteins, such as lactose permease, in correctly folding their tertiary structures, which is essential for their proper function. wikipedia.org When PE is not present, transport proteins may exhibit incorrect tertiary structures and fail to function correctly. wikipedia.org PE also contributes to the proper functioning of bacterial multidrug transporters, facilitating the formation of intermediates necessary for their opening and closing mechanisms. wikipedia.org The insertion and folding of bacterial membrane proteins are facilitated by factors like the Sec translocase, YidC insertase, and phospholipids such as PE. nih.gov

Roles in Plant Biology (e.g., Embryo Viability, Pathogen Resistance)

Phosphatidylethanolamine also plays roles in plant biology. While the provided search results did not yield extensive details specifically on embryo viability and pathogen resistance in plants directly linked to PE's functions as a lipid, some connections can be inferred. PE is an abundant membrane phospholipid in plants like Arabidopsis thaliana. peerj.com In the context of plant-bacteria interactions, some bacteria can utilize ethanolamine (B43304), a component of PE, as a source of carbon and nitrogen, and genes involved in ethanolamine utilization are upregulated during plant-pathogen interactions. peerj.com This suggests an indirect role for PE as a potential resource utilized by pathogens during infection. Research also indicates that lipids, including PE, are implicated as potential factors in plant basal resistance and systemic acquired resistance (SAR). peerj.com Changes in the levels of certain PE species have been observed in both local and systemic leaves of plants inoculated with pathogens. peerj.com

Interaction with Exogenous Factors and Pathogens

Phosphatidylethanolamine interacts with various exogenous factors and plays a notable role in the context of pathogens, particularly in the propagation of prions.

Propagation of Infectious Prions

Phosphatidylethanolamine has shown a unique ability to propagate infectious prions even in the absence of proteins or nucleic acids. wikipedia.orgnih.gov Prions are misfolded proteins that can induce misfolding in normal variants of the same protein, leading to fatal neurodegenerative diseases. wikipedia.orgdartmouth.edu While the protein-only hypothesis of prion propagation has been prevalent, research indicates that cofactor molecules are necessary for the formation of highly infectious prions in vitro. nih.govwikipedia.org Phosphatidylethanolamine has been identified as an endogenous cofactor for prion propagation in vitro. nih.govpnas.orgtandfonline.com Studies have demonstrated that synthetic PE alone can facilitate the conversion of recombinant prion protein substrate into infectious forms. pnas.org Unlike some other cofactors like RNA, PE appears to be a promiscuous cofactor, facilitating the propagation of prions from multiple animal species. pnas.org This suggests a potential widespread role for PE and other phospholipids in prion formation in the brains of infected animals, although its precise physiological role in in vivo prion replication is still under investigation. nih.gov The ability of PE to serve as a solitary cofactor suggests a distinct interaction with the prion protein compared to anionic phospholipids. pnas.org

Cephalin: Structure, Biological Roles, and Immunological Context

This compound, also known as phosphatidylethanolamine (PE), is a fundamental class of phospholipids found in all living organisms. creative-biolabs.comlipotype.com It is a major constituent of biological membranes, playing crucial roles that extend beyond mere structural support. lipotype.comcreative-proteomics.com The name "this compound" originates from the Greek word "kephal," meaning head, reflecting its initial isolation from brain tissue in 1884, alongside phosphatidylserines. biocrates.com

Introduction to this compound (Phosphatidylethanolamine)

Phosphatidylethanolamine is the second most abundant glycerophospholipid in eukaryotic cells, typically comprising 15-25% of total phospholipids in mammalian cells, though this can be as high as 40-50% in some organelles like mitochondria and up to 45% in nervous tissue such as the brain's white matter, nerves, and spinal cord. creative-biolabs.comnih.govmdpi.comwikipedia.org Its presence is essential for a variety of cellular processes and mammalian development. nih.gov

Chemical Structure and Properties

The structure of phosphatidylethanolamine is based on a glycerol (B35011) backbone esterified at three positions. creative-proteomics.combiocrates.com Two fatty acid chains are attached to the sn-1 and sn-2 positions, while a phosphate (B84403) group is linked to the sn-3 position. nih.gov An ethanolamine molecule is then attached to the phosphate group. lipotype.comcreative-proteomics.combiocrates.com The specific fatty acid chains can vary in length and saturation, leading to a diverse group of PE molecules with differing properties. lipotype.combiocrates.com

PE is an amphipathic molecule, possessing both hydrophilic (the phosphoethanolamine head group) and hydrophobic (the fatty acid tails) regions, which is characteristic of membrane lipids. creative-proteomics.com Unlike phosphatidylcholine (PC), which has a cylindrical shape, PE typically has a conical shape due to its smaller head group relative to its fatty acid chains. nih.gov This conical shape influences membrane curvature and lateral pressure, contributing to membrane fluidity and flexibility. creative-proteomics.combiocrates.commdpi.comwikipedia.org The melting temperature of PE is generally higher than that of PC with similar fatty acid chains, contributing to a more viscous membrane environment. wikipedia.org

Interactive Table 1: Structural Components of Phosphatidylethanolamine

ComponentAttachment Point on Glycerol BackboneNotes
Fatty Acid 1sn-1 positionVariable chain length and saturation
Fatty Acid 2sn-2 positionVariable chain length and saturation
Phosphate Groupsn-3 positionLinks glycerol to ethanolamine head group
EthanolamineAttached to Phosphate GroupSmall polar head group

Occurrence and Distribution

Phosphatidylethanolamine is found in the membranes of all living cells, including animals, plants, and microorganisms. creative-biolabs.combiocrates.comwikipedia.org Its distribution can vary between different cellular membranes and between the inner and outer leaflets of the same membrane. nih.gov In healthy mammalian cells, PE is predominantly located in the inner leaflet of the plasma membrane. creative-biolabs.comnih.govoup.com It is particularly abundant in the inner mitochondrial membrane. creative-proteomics.combiocrates.comnih.gov In bacteria, PE is often the principal phospholipid. wikipedia.org

Antigenic Properties in Immunological Contexts

While primarily known for its structural and metabolic roles, phosphatidylethanolamine has also been recognized for its involvement in immunological contexts, particularly concerning its potential antigenic properties and interactions with the immune system. Recent research highlights that PE can act as a phagocytic ligand for macrophages, facilitating the binding and uptake of microbial extracellular vesicles and spheroplasts, especially from bacteria that contain PE but largely lack phosphatidylserine in their membranes. biorxiv.org This direct recognition of PE by receptors such as those from the CD300 family (e.g., CD300a and CD300b) suggests a mechanism for the clearance of microbial components, potentially impacting the immune response. biorxiv.org

Furthermore, specific PE species from pathogenic organisms can influence host immune responses. For example, a unique PE with specific acyl chain lengths (C24:0 and C10:0) found in Francisella tularensis has been shown to contribute to the suppression of inflammatory responses in human and mouse cells. researchgate.net This suggests that the structural variations in PE can dictate distinct immunological outcomes, with certain PE molecules acting as anti-inflammatory lipids. researchgate.net

Studies investigating the impact of PE esterified to different polyunsaturated fatty acids (n3 and n6) on macrophage-mediated immune responses have revealed that PE supplementation can significantly alter the lipidome of macrophages. febscongress.org Exposure to these PE species influenced the production of nitrite (B80452) by LPS-activated macrophages, suggesting a potential pro-resolving effect. febscongress.org Lipidomic analysis showed a significant reprogramming of the macrophage lipidome, with changes in phospholipid species linked to inflammatory responses. febscongress.org

In plants, a derivative of PE, lysophosphatidylethanolamine (LPE), has been shown to prime the plant immune system and enhance basal resistance against certain pathogens. snu.ac.kr LPE treatment induced signaling related to the defense hormone salicylic (B10762653) acid and reactive oxygen species production, demonstrating an immunomodulatory role in the plant kingdom as well. snu.ac.kr

Interactive Table 2: Examples of PE Involvement in Immunological Contexts

Organism/ContextPE RoleImmune ImpactReference
Microbial Extracellular Vesicles/SpheroplastsPhagocytic ligand for macrophages (via CD300 receptors)Facilitates binding and uptake for clearance biorxiv.org
Francisella tularensisUnique PE species (C24:0, C10:0)Contributes to suppression of inflammatory responses in host cells researchgate.net
Murine Macrophages (RAW 264.7)PE with n3/n6 fatty acidsReprograms lipidome, influences nitrite production in LPS activation febscongress.org
Arabidopsis thaliana (Plants)Lysophosphatidylethanolamine (LPE)Primes immune system, promotes resistance via salicylic acid/ROS signaling snu.ac.kr

This compound, or phosphatidylethanolamine, is a vital and versatile phospholipid with indispensable roles in cellular life. Its unique structure dictates its behavior within biological membranes, influencing fluidity, curvature, and dynamics essential for numerous cellular processes. Beyond its structural contributions, PE is a key player in protein folding, a precursor for other critical lipids, and is increasingly recognized for its diverse physiological functions, including complex interactions within the immune system. Research into the specific roles of different PE species continues to unveil the depth of its importance in both health and disease.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Phosphatidylethanolamine5327011 nih.gov
alpha-Cephalin5327011 nih.gov, 15 [Note: 15 refers to a FooDB entry, not a PubChem CID]
Dioleoyl phosphatidylethanolamine6437392 h-its.org
1-16:0-2-18:2-Phosphatidylethanolamine46891780 nih.gov
Dilauroyl phosphatidylethanolamine9546801 lipidmaps.org

Note: While "alpha-Cephalin" is mentioned with CID 5327011 nih.gov, it's important to note that "this compound" historically referred to a mixture of phospholipids including PE, PS, and PI. biocrates.com Phosphatidylethanolamine is the primary component associated with the term today. CID 5327011 corresponds specifically to Phosphatidylethanolamine. nih.gov Entry foodb.ca provides information on "alpha-Cephalin" from FooDB with a different internal ID but links to the same InChIKey as CID 5327011, confirming they refer to the same core compound class.

Advanced Research Methodologies and Analytical Approaches in Cephalin/phosphatidylethanolamine Studies

Comprehensive Lipidomics Platforms

Lipidomics approaches enable researchers to analyze the complex array of lipid species present in a sample, offering insights into cellular processes and disease mechanisms. creative-proteomics.com Mass spectrometry is the predominant technology utilized in lipidomics due to its sensitivity, selectivity, and throughput. scispace.commdpi.comnih.gov

Targeted vs. Untargeted Lipidomics Strategies

Lipidomics studies can employ either targeted or untargeted strategies. Untargeted lipidomics aims to identify and quantify as many lipid species as possible within a sample without predefining specific lipids of interest. This exploratory approach is valuable for discovering novel or unexpected lipid alterations. creative-proteomics.commdpi.com Targeted lipidomics, on the other hand, focuses on the precise identification and quantification of a predefined set of lipid species. This approach is often used when investigating specific lipid markers or pathways and typically offers higher accuracy and precision for the targeted analytes. mdpi.comcreative-proteomics.commdpi.com While untargeted methods provide broader coverage, targeted approaches can be more sensitive for low-abundance lipids. nih.govbiocompare.com Combining both approaches can provide a more comprehensive understanding of the lipidome. nih.gov

Sample Preparation Techniques for Lipid Extraction and Enrichment

Effective sample preparation is a critical initial step in cephalin analysis, ensuring accurate and reproducible results. creative-proteomics.comnih.gov The primary goal is to efficiently extract lipids from biological matrices while minimizing degradation and contamination. nih.govaocs.org Common approaches are based on organic solvent mixtures. nih.govcreative-proteomics.com

Widely used methods include the Folch and Bligh and Dyer procedures, which utilize mixtures of chloroform, methanol (B129727), and water to extract total lipids. nih.govaocs.orgcreative-proteomics.com Modifications of these methods are often employed depending on the specific sample type and target lipids. nih.govnih.gov For instance, mild acidic conditions during liquid-liquid extraction can improve the recovery of phospholipids (B1166683) like phosphatidic acid, phosphatidylserine (B164497), and phosphatidylinositol. nih.gov

Protein precipitation with organic solvents is also used to remove proteins, which can interfere with downstream analysis. nih.gov Solid-phase extraction (SPE) is another technique, particularly useful in targeted lipidomics for fractionating specific lipid classes or enriching low-abundance species. nih.gov Techniques like Accelerated Solvent Extraction (ASE) and Matrix Solid Phase Dispersion (MSPD) are also utilized for sample preparation in lipidomics, offering advantages such as reduced solvent usage and higher recovery rates. creative-proteomics.com

The choice of extraction method can influence the recovery of different lipid classes. For example, while phosphatidylethanolamines (PEs) and phosphatidylinositols (PIs) show similar behavior to methods like Bligh and Dyer when using certain pass-through plates, the recovery might be different for other lipid species. Avoiding freeze-thaw cycles and using antioxidants like butylated hydroxytoluene (BHT) during extraction are important considerations to prevent lipid degradation. nih.govnih.gov

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry is the cornerstone technology for the identification and quantification of this compound and its molecular species. creative-proteomics.comcreative-proteomics.comscispace.commdpi.com MS provides highly sensitive and selective detection of lipids based on their mass-to-charge ratio (m/z). mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique widely coupled with liquid chromatography (LC) for lipid analysis (LC-ESI-MS). epa.govnih.govresearchgate.net ESI produces molecular ions with minimal fragmentation, making it suitable for analyzing intact phospholipid species. nih.gov Phosphatidylethanolamines can be detected as protonated or sodiated molecular ions in positive ion mode, and as deprotonated ions in negative ion mode. epa.govnih.govpnas.org The choice of ion polarity can influence the detection efficiency of different phospholipid classes. nih.govpnas.org ESI-MS offers high sensitivity, enabling the detection of lipids at nanomolar or even picomolar concentrations. mdpi.com However, ion suppression or enhancement effects due to matrix components and co-eluting species can occur, potentially affecting quantitative results. mdpi.comresearchgate.net Nano-ESI-MS/MS is a highly sensitive technique for analyzing complex membrane lipid mixtures at the subpicomole level. pnas.org

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS/MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another ionization technique used in lipidomics, often coupled with time-of-flight (TOF) mass analyzers (MALDI-TOF MS). scispace.comnih.gov MALDI is particularly useful for imaging mass spectrometry (MALDI-MSI), allowing for the spatial localization of lipids within tissues. researchgate.netosti.govnih.gov MALDI-MSI has been used to visualize the distribution of various phospholipids, including phosphatidylethanolamines, in biological samples like plant tissues and brain tissue. researchgate.netosti.govnih.gov While MALDI-TOF MS is increasingly applied to lipids, positional acyl chain analysis can be challenging but is possible using post-source decay (PSD) MS, particularly in negative ion mode. nih.gov A limitation of MALDI-MS can be poor reproducibility depending on the matrix and application method. scispace.com

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and analysis of the resulting fragment ions. This provides structural information and enhances the specificity and sensitivity of lipid analysis. nih.govnih.govbaker.edu.au For this compound analysis, MS/MS can be used to identify individual fatty acyl chains and their positions on the glycerol (B35011) backbone. nih.gov

Common MS/MS approaches used in conjunction with ESI or MALDI include:

Precursor Ion Scanning: Monitoring for fragment ions characteristic of a specific lipid class. For example, scanning for precursors of m/z 184 is used to selectively detect phosphatidylcholine (PC) species in positive ion mode. pnas.orgbiologists.com

Neutral Loss Scanning: Detecting ions that lose a specific neutral fragment corresponding to a head group or fatty acyl chain. A neutral loss of 141 Da is characteristic of the phosphoethanolamine head group, allowing for the selective detection of PE species in positive ion mode. pnas.orgbiologists.comresearchgate.net

Multiple Reaction Monitoring (MRM): A highly sensitive and specific targeted approach that monitors specific precursor-to-fragment ion transitions characteristic of the target lipid species. mdpi.combaker.edu.au MRM is widely used for the quantitative analysis of low-concentration metabolites and lipids in biological samples. mdpi.comresearchgate.net Triple quadrupole mass spectrometers are commonly used for MRM analysis. creative-proteomics.combaker.edu.au

Tandem MS approaches, especially when coupled with LC, enable the detailed characterization and quantification of individual this compound molecular species within complex lipid mixtures. creative-proteomics.comnih.govbaker.edu.au

Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective targeted mass spectrometry technique frequently employed for the quantification of specific lipid species, including phosphatidylethanolamines, in complex biological samples. researchgate.netcreative-proteomics.com In MRM, a specific precursor ion transitions to one or more characteristic product ions are monitored. This method is particularly powerful for quantifying low-concentration metabolites. researchgate.net MRM libraries containing transitions for various phospholipid classes, including PE, with different fatty acid compositions (e.g., C14 to C22 fatty acids) are available to facilitate targeted analysis. shimadzu.it By monitoring predefined precursor-to-product ion transitions, researchers can selectively detect and quantify specific PE molecular species, enhancing signal fidelity and reducing interference from the sample matrix. creative-proteomics.comshimadzu.it

Data-Dependent Acquisition (DDA)

Data-Dependent Acquisition (DDA) is a mass spectrometry mode where the instrument automatically selects precursor ions from a survey scan (MS1) for subsequent fragmentation (MS2) based on their intensity. nih.gov This approach allows for the comprehensive acquisition of fragmentation spectra from abundant ions in a sample. jst.go.jpacs.org In lipidomics, DDA is used to generate extensive spectral libraries of lipids, including PE species. creative-proteomics.com The fragmentation patterns obtained from DDA provide structural information about the lipid molecules, aiding in their identification. jst.go.jp While effective for identifying abundant PE species and building spectral databases, DDA can be limited by the reproducibility and sensitivity of precursor ion selection in complex mixtures. nih.gov Studies have utilized DDA analysis to obtain product ion spectra of phosphatidylethanolamine (B1630911) species, enabling their identification based on theoretical and measured m/z values and fragmentation patterns. jst.go.jp

Shotgun Lipidomics for Global Analysis

Shotgun lipidomics involves the direct infusion of lipid extracts into a mass spectrometer without prior chromatographic separation. mdpi.comnih.govmdpi.com This high-throughput approach allows for the rapid and comprehensive analysis of a wide range of lipid classes, including phosphatidylethanolamines, in a single acquisition. nih.gov Shotgun lipidomics leverages the unique chemical and physical properties of different lipid classes and molecular species to facilitate their identification and quantification based on their mass-to-charge ratio and fragmentation patterns. mdpi.com This method enables the quantification of groups of compounds or individual chemical compounds by comparing peak intensities with internal standards. mdpi.comnih.gov A key feature of shotgun lipidomics is the ability to obtain the entire mass spectrum of the sample, showing all molecular ions of a given lipid class. mdpi.com While offering high throughput and broad coverage, shotgun lipidomics can be susceptible to ion suppression effects due to the complexity of directly infused samples. nih.gov Despite this, it has been successfully applied to determine lipids, including PE, in various biological systems and food samples. mdpi.commdpi.com

Mass Spectrometry Imaging (MSI) for Spatial Distribution

Mass Spectrometry Imaging (MSI) is a powerful label-free technique that allows for the visualization of the spatial distribution of molecules, including phosphatidylethanolamines, directly within tissue sections or cell cultures. researchgate.netacs.orgfrontiersin.orgresearchgate.netlcms.cz MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization MSI) is a widely used MSI technique that provides spatial resolution down to the micrometer level. acs.orgfrontiersin.org By analyzing the ions produced from different points on a sample surface, MSI generates images that show the relative abundance and localization of specific PE species within heterogeneous biological samples. researchgate.netresearchgate.netlcms.cz This is particularly valuable for understanding how the distribution of PE varies in different tissues, cellular structures, or in response to biological conditions like disease. researchgate.netacs.orgfrontiersin.orgresearchgate.netlcms.cz Studies have used MALDI-MSI to reveal heterogeneous distribution patterns of lipids, including phosphatidylethanolamines, within tissues like cottonseeds, mouse brains, and lungs. researchgate.netlcms.cznih.gov Combining MSI with tandem MS (MS/MS) allows for the structural identification of lipids and visualization of the distribution of specific fragment ions, increasing confidence in identification and providing more detailed spatial information. lcms.cz

Ion Mobility Mass Spectrometry (IM-MS)

Ion Mobility Mass Spectrometry (IM-MS) separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. washington.edunih.govcam.ac.uk This provides an extra dimension of separation, which is particularly useful for resolving isobaric lipid species (molecules with the same nominal mass but different structures) that may not be separated by conventional MS or even some chromatographic methods. cam.ac.uknih.gov IM-MS can differentiate lipid classes and even isomers based on their collision cross-sections (CCS) in the gas phase. washington.edunih.govcam.ac.uknih.gov For lipidomics studies, IM-MS enhances the separation of complex lipid mixtures, improves the clarity of product ion spectra, and aids in the identification and structural elucidation of lipids, including phosphatidylethanolamines. cam.ac.uk Phospholipid calibrants, including PEs, have been established for measuring lipid CCS values using techniques like Traveling Wave IM-MS (TWIM-MS). washington.edu IM-MS has been shown to separate different lipid classes and even positional isomers of lyso-PEs. nih.govnih.gov

Chromatographic Separation Techniques

Chromatographic separation techniques are often coupled with mass spectrometry to enhance the analysis of phosphatidylethanolamines by resolving complex lipid mixtures before they enter the mass spectrometer. This pre-separation step reduces ion suppression effects and allows for the analysis of a wider range of lipid species, including those present at lower concentrations.

Liquid Chromatography (LC) Coupled with MS

Liquid Chromatography (LC) coupled with Mass Spectrometry (LC-MS) is a widely used and powerful technique for the comprehensive analysis of phosphatidylethanolamines at the molecular species level. nih.govresearchgate.netacs.orgresearchgate.netmdpi.comnih.gov LC separates lipid species based on their physicochemical properties, such as polarity and hydrophobicity, before they are ionized and detected by the mass spectrometer. researchgate.netresearchgate.net This coupling minimizes ion suppression and allows for the identification and quantification of individual PE molecular species within complex biological samples. nih.govresearchgate.net Various LC methods, including reversed-phase HPLC and two-dimensional HPLC, have been developed and coupled with ESI-MS or tandem MS (MS/MS) for the detailed analysis of PE in different matrices, such as food lipids and biological tissues. researchgate.netresearchgate.netnih.gov LC-MS based lipidomics has been successfully applied to profile PE species and study their alterations in various biological contexts, such as acetaminophen-induced liver injury and different cell lines. nih.govmdpi.com The combination of LC separation and MS detection provides high sensitivity, specificity, and the ability to obtain structural information through fragmentation. researchgate.netacs.org

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a chromatographic technique particularly well-suited for the separation of polar and hydrophilic compounds, including phospholipids like this compound. It utilizes a polar stationary phase and a mobile phase containing a high concentration of organic solvent and a small amount of water or aqueous buffer. This creates a water-rich layer on the stationary phase, and separation occurs based on hydrophilic interactions between the analytes and this aqueous layer, as well as polar interactions with the stationary phase. HILIC is advantageous for phospholipid analysis because its mobile phases are often compatible with mass spectrometry (MS) detection, allowing for online identification and quantification of separated species. nih.govresearchgate.net A new isocratic HILIC method using a silica (B1680970) column with a mobile phase of acetonitrile, methanol, and ammonium (B1175870) acetate (B1210297) has been shown to achieve baseline separation of various phospholipid classes, including phosphatidylethanolamine, within a short run time. nih.gov This method has been successfully applied to analyze phospholipid fractions from biological samples like human blood plasma and swine brain. nih.gov Another HILIC method coupled with inductively coupled plasma high-resolution mass spectrometry (ICP-HRMS) has been developed for the direct quantification of phospholipids in oil samples, bypassing the need for extensive sample preparation. researchgate.net

Reverse Phase Liquid Chromatography

Reverse Phase Liquid Chromatography (RP-LC), particularly high-performance liquid chromatography (RP-HPLC), is another common technique for analyzing phospholipids and their molecular species. acs.org In RP-LC, the stationary phase is non-polar (typically a C18 column), and the mobile phase is more polar, usually a mixture of water and an organic solvent like methanol or acetonitrile. Separation is based on hydrophobic interactions between the non-polar tails of the lipids and the stationary phase. RP-HPLC is a preferred tool for separating phospholipid molecular species that differ in their fatty acyl chains. acs.org Methods using C18 columns and mobile phases containing methanol, water, and acetic acid have been developed for the analysis of various compounds, including phospholipids. oup.comnih.gov RP-HPLC coupled with evaporative light scattering detection (ELSD) is a feasible method for determining phospholipid molecular species. acs.org While UV detection can be used, it is limited by the transparency of common chromatographic solvents in the relevant UV range where phospholipids absorb light. waters.com However, RP-UPLC-UV systems can utilize solvents like acetonitrile, ethanol, methanol, isopropanol, and water, offering multiple mobile phase compositions for isocratic or gradient elution. waters.com Compared to available complex and time-consuming reverse phase methods, newer UPLC methods offer advantages of high speed, resolution, and simplicity for the separation and detection of phospholipids like phosphatidylcholine and phosphatidylethanolamine. waters.com

Gas Chromatography (GC)

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. While intact phospholipids are generally not volatile, GC is often employed in this compound studies after hydrolysis to analyze the fatty acid composition of the molecule. This involves breaking down the phospholipid into its constituent fatty acids, which are then converted into volatile derivatives (e.g., fatty acid methyl esters, FAMEs) that can be separated and detected by GC. researchgate.netplos.org GC coupled with flame ionization detection (GC-FID) is a common approach for quantifying fatty acid methyl esters. plos.org GC-MS can be used to identify the fatty acid methyl esters by comparing their mass spectra to standards. researchgate.net A simple method for tracing carbon fixation and lipid synthesis in microalgae utilizes solid-phase extraction followed by negative ion chemical ionization GC-MS for the accurate determination of 13C incorporation into lipid pools, including phospholipids. mdpi.com This approach allows for the analysis of individual fatty acids, including cis/trans and regioisomers. mdpi.com

Thin-Layer Chromatography (TLC) for Screening and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for screening and small-scale purification of lipids, including this compound. wikipedia.orgnih.gov It involves separating compounds on a thin layer of adsorbent material (stationary phase), typically silica gel, coated on a plate. The mobile phase, a solvent or mixture of solvents, moves up the plate by capillary action, separating components based on their differential affinities for the stationary and mobile phases. wikipedia.org TLC is particularly useful for separating different lipid classes based on their headgroup polarity. aocs.org For visualizing phospholipids like phosphatidylethanolamine, ninhydrin (B49086) reagent is useful as it reacts with lipids containing amino groups. aocs.org Other detection methods include spraying with ethanolic phosphomolybdic acid reagent followed by charring, which visualizes components as dark spots. aocs.org Primulin is another preferable reagent for non-destructive detection of polar lipids separated micropreparatively, allowing observation under UV light. aocs.org Different solvent systems are used depending on the desired separation, such as chloroform:methanol:water for general phospholipid separation by headgroup polarity, or chloroform:methanol:ammonium hydroxide (B78521) for separation by headgroup polarity and charge. avantiresearch.com TLC can be used to monitor reaction progress, identify compounds in a mixture, determine purity, or purify small amounts of compounds by scraping the separated spots and extracting the lipid. wikipedia.org Modified TLC procedures using EDTA-impregnated plates and specific solvent systems have been developed for clear separation of various phospholipids, including phosphatidylethanolamine. nih.gov Two-dimensional TLC can also be employed for more complex lipid mixtures. gerli.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC combines features of both GC and HPLC, offering high efficiency and the ability to separate a range of compounds, including lipids. nih.gov SFC is suitable for lipid analysis and can be coupled with various detectors, including UV, evaporative light scattering (ELSD), and mass spectrometry (MS). nih.govmdpi.com The first analysis of phospholipids by SFC with ELSD was reported, achieving isocratic separation of major phospholipid classes, including phosphatidylethanolamine, from soya lecithin (B1663433). vt.edu SFC-MS has also been used for phospholipid separation and identification. researchgate.net SFC offers advantages such as faster separations compared to normal-phase HPLC and reduced organic solvent consumption. nih.gov SFC methods have been developed for the separation of phospholipid mixtures using various silica-based stationary phases. researchgate.net

Spectroscopic and Other Biophysical Methods

Spectroscopic methods provide valuable information about the structure, dynamics, and interactions of this compound.

Dual Polarization Interferometry for Lipid Order and Disruption

Dual Polarization Interferometry (DPI) is an optical sensing technique used to study molecular layers adsorbed onto a surface, providing real-time quantitative measurements of layer thickness, refractive index (which relates to density or mass), and birefringence. wikipedia.orgcalpoly.edu In the context of lipid bilayers, including those containing Phosphatidylethanolamine, DPI can quantify the lipid order and detect disruptions within supported bilayers. vedantu.comwikipedia.orgwikipedia.org

Lipid bilayers are optically birefringent, meaning their refractive index differs depending on the polarization of light relative to the lipid orientation. vedantu.comwikipedia.org By measuring this birefringence, DPI can provide information about the orientation and packing of lipid molecules within the bilayer. This is particularly relevant for studying how the presence of PE, with its unique headgroup and acyl chain composition, influences membrane order and fluidity. Changes in lipid order or disruptions caused by interactions with proteins or other molecules can be detected and quantified using DPI. wikipedia.org For example, DPI has been used to study the formation of lipid bilayers and their interactions with membrane proteins. wikipedia.org While direct studies specifically detailing DPI applied solely to this compound (PE) order and disruption were not extensively found in the immediate search results, the technique's application to lipid bilayers generally, and its ability to quantify lipid order and disruption, makes it a valuable tool for PE research. Studies using DPI have investigated lipid redistribution in vesicles containing phosphatidylserine, another aminophospholipid like PE, demonstrating the technique's utility in studying lipid behavior in supported bilayers. nih.gov

Immunofluorescence Microscopy for Subcellular Localization

Immunofluorescence microscopy is a widely used technique for visualizing the distribution of specific molecules, including lipids or lipid-binding proteins, within cells. This method relies on the use of antibodies that specifically bind to the target molecule, with a fluorescent tag attached to either the primary or a secondary antibody, allowing visualization under a fluorescence microscope.

In the study of Phosphatidylethanolamine, immunofluorescence microscopy can be employed to determine its subcellular localization or the localization of enzymes involved in its synthesis or metabolism. For instance, researchers have used fluorescence microscopy to study the localization of PE-rich domains in bacterial membranes. nih.gov By fixing cells and using fluorescently labeled probes that bind to PE, the distribution of PE within different cellular compartments, such as the septal membranes or engulfment membranes during sporulation in Bacillus subtilis, can be visualized. nih.gov Studies have also utilized GFP (Green Fluorescent Protein) fusions to enzymes involved in phospholipid synthesis, including those producing PE, to track their location within the cell. molbiolcell.orgnih.govmolbiolcell.org This approach has revealed that enzymes involved in PE synthesis can be localized to specific membranes like the endoplasmic reticulum (ER) and mitochondria in yeast, and the endosomal system in Saccharomyces cerevisiae. molbiolcell.orgmolbiolcell.org Immunofluorescence microscopy, often combined with techniques like confocal laser scanning microscopy, can also be used to investigate the co-localization of PE-related enzymes or proteins with other cellular markers, providing insights into their functional interactions and pathways. frontiersin.org

Computational and Bioinformatic Tools in Lipidomics Research

The increasing complexity and volume of data generated in lipidomics studies, particularly those involving diverse lipid species like this compound, necessitate the use of computational and bioinformatic tools for processing, analysis, and interpretation. metwarebio.comnih.govresearchgate.net These tools range from molecular simulations that model lipid behavior at an atomic level to databases and software for statistical analysis and integration with other biological data. metwarebio.comnih.govlipidmaps.org

Molecular Dynamics Simulations for Membrane Modeling

Molecular Dynamics (MD) simulations are powerful computational tools that allow researchers to model the behavior of molecules, including lipids, over time. aip.orgresearchgate.netmdpi.comnih.gov These simulations can provide detailed insights into the structure, dynamics, and interactions of lipid bilayers containing Phosphatidylethanolamine at various scales. aip.orgresearchgate.netnih.govfrontiersin.org

MD simulations have been used to investigate the structural properties of PE lipid bilayers, examining parameters such as bilayer thickness, area per lipid, and the dynamics of the lipid-water interface. aip.orgresearchgate.netacs.org These simulations can reveal the influence of PE's headgroup on the hydrogen bonding network within the membrane compared to other phospholipids like phosphatidylcholine. aip.orgresearchgate.net Furthermore, MD simulations can explore the interactions of PE-containing membranes with other molecules, such as proteins or peptides, providing a molecular basis for observed biological phenomena. nih.govnih.gov For example, MD simulations have been employed to understand the selective binding of certain peptides to membranes containing PE phospholipids, highlighting the role of specific interactions like ionic and hydrogen bonding between the peptide and the PE headgroup. nih.gov

MD simulations can also be used to study the dynamic properties of PE bilayers, including lipid diffusion and the lifetime of hydrogen bonds. ibm.com These simulations complement experimental techniques by providing high-resolution spatial and temporal information that is difficult to obtain otherwise. nih.gov

Lipidomics Databases and Libraries (e.g., LIPID MAPS®)

Lipidomics databases and libraries are indispensable resources for identifying, classifying, and analyzing lipid species, including the various forms of Phosphatidylethanolamine. metwarebio.comlipidmaps.orgresearchgate.net These databases provide systematic information on lipid structures, nomenclature, and properties.

LIPID MAPS® (LIPID Metabolites and Pathways Strategy) is a prominent example of such a resource, offering a comprehensive classification system and databases for lipid structures and biochemical data. researchgate.netoup.comwikipedia.org The LIPID MAPS Structure Database (LMSD) contains detailed information on numerous lipid species, including different PE variants, with their structures, identifiers (like PubChem CID), and calculated physicochemical properties. oup.comlipidmaps.orglipidmaps.org These databases facilitate the identification of lipids from experimental data, such as mass spectrometry, by providing reference information on mass-to-charge ratios and fragmentation patterns. lipidmaps.orgacs.org

Beyond structural information, some databases and associated tools can link lipids to biological pathways and functions. lipidmaps.orgresearchgate.net This allows researchers to contextualize their lipidomics findings and explore the potential roles of specific PE species in various cellular processes. ontosight.aicreative-proteomics.com

Data Processing and Statistical Analysis

Analyzing lipidomics data, which often involves large and complex datasets, requires specialized data processing and statistical analysis workflows. metwarebio.comnih.govresearchgate.net These steps are crucial for identifying significant changes in PE levels or composition under different experimental conditions and for discerning meaningful biological patterns. metwarebio.comnih.govresearchgate.net

Data processing typically involves steps such as noise reduction, peak extraction, and lipid identification based on mass spectrometry data. lcms.cz Once the raw data is processed and lipids are identified and quantified, statistical analysis is applied. metwarebio.comresearchgate.net

Common statistical approaches in lipidomics include:

Univariate methods: Such as t-tests or ANOVA, to compare the abundance of individual PE species between different groups. metwarebio.com

Clustering analysis: To group samples or lipids with similar profiles. nih.gov

Challenges in lipidomics data analysis include the high dimensionality of datasets, the presence of missing values, and the often highly correlated nature of lipid data due to their involvement in interconnected metabolic pathways. metwarebio.comnih.gov Specialized software and tools have been developed to address these challenges and facilitate the statistical analysis of lipidomics data. metwarebio.comlipidmaps.orgresearchgate.netoup.com

Integration with Other Omics Data

Integrating lipidomics data with data from other omics disciplines, such as genomics, proteomics, and metabolomics, provides a more comprehensive understanding of biological systems and the roles of lipids like this compound within them. lipidmaps.orgresearchgate.netbiorxiv.org

By integrating lipidomics data with proteomics data, for example, researchers can investigate how changes in PE levels correlate with the expression or localization of enzymes involved in PE metabolism or proteins that interact with PE-containing membranes. biorxiv.org Integration with genomics or transcriptomics data can help identify genetic factors or gene expression patterns that influence PE synthesis or regulation. biorxiv.org

Computational tools and platforms are being developed to facilitate the integration and analysis of multi-omics datasets. biorxiv.org These tools allow researchers to explore the complex interplay between lipids and other biomolecules, providing a more holistic view of cellular processes and disease mechanisms where PE plays a role. researchgate.netbiorxiv.org While integrating lipidomics data presents challenges due to the diverse nature and formats of data from different omics platforms, it holds significant potential for uncovering novel biological insights related to this compound and its functions. nih.govresearchgate.net

Application of Artificial Intelligence and Deep Learning in Lipidomics

The complexity and high dimensionality of lipidomics data, often generated through mass spectrometry (MS)-based techniques, necessitate advanced computational approaches for comprehensive analysis. Artificial intelligence (AI) and deep learning (DL) are increasingly being applied to address challenges in lipidomics, including lipid identification, quantification, and the discovery of biomarkers. These methods offer powerful tools for recognizing complex patterns within large datasets that might otherwise remain undetected. nih.govmdpi.comresearchgate.net

One significant application of AI and DL in lipidomics is the automated and accurate identification of molecular lipid species from tandem mass spectrometry (MS/MS) data. Traditional methods often rely on matching experimental spectra against reference libraries, which can be limited by the availability of comprehensive libraries and variations in experimental setups. biorxiv.orgbiorxiv.orgbiorxiv.org Deep learning models, such as LipiDetective, have been developed to learn characteristic lipid fragmentation patterns directly from MS/MS spectra, enabling the identification of molecular lipid species independently of the specific experimental conditions. biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net This approach has the potential to improve the comparability of results across different laboratories and experimental platforms. biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net LipiDetective, for instance, is a transformer model trained on a diverse dataset of reference spectra, database entries, and published experimental data. biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net Analysis of this model has shown that it focuses on relevant peaks in the spectra that correspond to known fragments, making its predictions interpretable. biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net

Machine learning (ML) algorithms are also being coupled with lipidomics for various analytical tasks. Tools like LipidSig incorporate ML functions to evaluate the importance of lipid species or characteristics in different experimental groups and to build predictive models. oup.com This includes the ability to analyze specific lipid classes, such as the fatty acid chain length in Phosphatidylethanolamine (PE) species. oup.com By combining multiple lipid characteristics, ML models can provide additional structural or functional information from lipidomic data. oup.com

Furthermore, AI and ML are being utilized in the discovery of lipid biomarkers for various diseases. Untargeted lipidomic profiling coupled with ML algorithms can screen for potential diagnostic biomarkers. For example, studies have employed untargeted lipidomics integrated with ML to identify serum biomarkers associated with conditions like polycystic ovary syndrome (PCOS). creative-proteomics.com While specific PE species were not highlighted as primary biomarkers in that particular study, plasmenyl phosphatidylethanolamine PE(18:1p/22:6)-H was identified as a candidate diagnostic biomarker. creative-proteomics.com Another study investigating liver cancer diagnosis used untargeted lipidomics and explainable AI (XAI) with ML models to identify significant lipid alterations, although the focus was on sphingomyelins and phosphatidylcholines as key predictors. mdpi.comresearchgate.net

Machine learning models are also being developed to improve the accuracy of lipid subclass prediction from MS/MS data. MS2Lipid is a machine learning model that predicts lipid subclasses based on curated tandem mass spectral data, achieving high accuracy across numerous lipid subclasses, including PE. mdpi.combiorxiv.orgnih.gov This tool provides an orthogonal approach to existing software for determining lipid subclasses and can aid in the annotation of lipid metabolites. mdpi.comnih.gov

The integration of AI and ML in lipidomics, particularly when combined with advanced mass spectrometry techniques, offers promising avenues for accelerating research, enhancing data analysis capabilities, and uncovering new insights into lipid biology and its implications for health and disease. mdpi.com These computational approaches are crucial for handling the large and complex datasets generated by modern lipidomics experiments, leading to improved lipid identification, quantification, and the potential for discovering novel biomarkers. nih.govmdpi.com

While challenges remain, such as the need for larger and more diverse training datasets and ensuring the interpretability and reproducibility of AI/ML models, the ongoing development and application of these technologies are significantly advancing the field of lipidomics. biorxiv.orgnih.gov

Regulation and Homeostasis of Phosphatidylethanolamine Metabolism

Transcriptional and Translational Control of Biosynthetic Enzymes

The synthesis of PE primarily occurs through two main pathways: the CDP-ethanolamine pathway in the endoplasmic reticulum (ER) and the phosphatidylserine (B164497) decarboxylation (PSD) pathway in mitochondria numberanalytics.combiocrates.comnih.govportlandpress.com. The enzymes involved in these pathways are subject to transcriptional and translational control to match PE production with cellular demand creative-proteomics.comnumberanalytics.com.

In the CDP-ethanolamine pathway, key enzymes include ethanolamine (B43304) kinase (EK), CTP:phosphoethanolamine cytidylyltransferase (ET, also known as PCYT2 or PECT), and CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT, also known as CEPT1) portlandpress.comnumberanalytics.comresearchgate.netaocs.org. ET is often considered the rate-limiting enzyme in this pathway aocs.orgsdbonline.org. Transcriptional regulation of ET and EPT expression has been observed, with transcription factors such as sterol regulatory element-binding protein (SREBP) implicated in their control numberanalytics.com. Studies in Drosophila have shown that dysregulation of PECT (the fly ortholog of human PCYT2) can lead to metabolic dysfunction, highlighting the importance of its transcriptional control sdbonline.org.

The PSD pathway involves the decarboxylation of phosphatidylserine (PS) by phosphatidylserine decarboxylase (PSD) in the mitochondria nih.govportlandpress.comnumberanalytics.comaocs.org. While the primary de novo synthesis of PE occurs via the CDP-ethanolamine pathway, the PSD pathway is also essential, and the transport of PS from the ER to the mitochondria is a crucial regulatory step portlandpress.comaocs.orgfrontiersin.org. Transcriptional regulation can influence the levels of PSD, thereby affecting PE synthesis via this route.

Transcriptional control of lipid metabolism often involves feedback and feed-forward mechanisms, where the levels of substrates or products can influence the expression of enzymes in the pathway researchgate.net. Changes in cellular energy status or second messengers can also act as signals for transcriptional regulators researchgate.net.

Post-Translational Modifications Affecting Enzyme Activity

Enzymes involved in PE metabolism are also regulated by post-translational modifications, which can affect their activity, localization, and stability nih.gov. For instance, ethanolaminephosphotransferase (EPT) in the CDP-ethanolamine pathway can be phosphorylated and activated by protein kinase C (PKC) numberanalytics.com.

Phosphatidylserine decarboxylase (PSD) is synthesized as an inactive proenzyme that undergoes a self-maturation process involving an autocatalytic post-translational modification to generate the active enzyme with a pyruvoyl group at its N-terminus uniprot.org. This processing is essential for PSD function.

Another important enzyme linking PE and PC metabolism, phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT), which converts PE to PC in the liver, is membrane-bound and its activity can be regulated cdnsciencepub.comaginganddisease.orguniprot.org. While specific post-translational modifications regulating PEMT activity were not extensively detailed in the search results, membrane association and substrate availability (PE and S-adenosylmethionine) are known factors influencing its activity aocs.orgcdnsciencepub.com. Isoform 2 of human PEMT is known to be N-glycosylated uniprot.org.

Interplay with Other Lipid Metabolic Pathways

PE metabolism is intricately linked with the metabolism of other lipids, particularly phosphatidylcholine (PC) and phosphatidylserine (PS), as well as sphingolipids and diacylglycerol (DAG) creative-proteomics.comportlandpress.comnih.govmdpi.com.

The interconversion between PE, PC, and PS is a key aspect of phospholipid homeostasis portlandpress.commdpi.com. PS is synthesized from either PC or PE via phosphatidylserine synthases (PSS1 and PSS2, respectively) portlandpress.comresearchgate.netmdpi.com. PS is then transported to the mitochondria and decarboxylated to form PE by PSD portlandpress.comaocs.orgfrontiersin.org. In the liver, PE can be converted to PC through methylation catalyzed by PEMT portlandpress.comresearchgate.netcdnsciencepub.comaginganddisease.orgmdpi.com. This interconversion allows cells to maintain the balance between these crucial phospholipids (B1166683).

PE metabolism also intersects with sphingolipid metabolism. Phosphoethanolamine, a precursor for PE synthesis, can be generated from the degradation of sphingosine-1-phosphate (S1P) by S1P lyase nih.govportlandpress.com. This provides a link by which sphingolipid breakdown products can contribute to glycerophospholipid synthesis nih.gov. Conversely, ceramide, a key sphingolipid, has been shown to inhibit the CDP-pathways for both PC and PE synthesis by reducing the activity of cholinephosphotransferase and ethanolaminephosphotransferase nih.gov.

Diacylglycerol (DAG) is a common precursor for the synthesis of both PE and PC via the Kennedy pathway portlandpress.comnumberanalytics.comresearchgate.netmdpi.com. The availability of DAG can influence the rate of PE synthesis. The enzyme phosphatidate phosphatase (PAP), or lipin, which converts phosphatidic acid (PA) to DAG, plays a central role in channeling lipids towards either phospholipid synthesis (including PE and PC) or triglyceride synthesis aocs.orgportlandpress.com.

Feedback Mechanisms and Adaptive Responses to Lipid Imbalance

Cellular homeostasis of PE is maintained through various feedback mechanisms and adaptive responses that react to changes in PE levels or related metabolic signals creative-proteomics.comportlandpress.comaginganddisease.orgnih.gov.

Imbalances in PE metabolism can activate stress response pathways. In E. coli, alterations in PE levels can activate envelope stress response pathways, indicating that cells can detect and respond to changes in membrane phospholipid composition asm.org. Impaired PE metabolism has also been shown to activate a reversible stress response in yeast that helps identify and resolve nonfunctional mitochondrial precursors nih.gov.

Adaptive responses to lipid imbalance can also involve changes in the fatty acid composition of PE. For instance, in teleost fish adapting to cold environments, there are increases in the proportion of unsaturated fatty acids in PE, which contributes to maintaining membrane fluidity biologists.com.

The interplay between PE and PC synthesis, particularly the PEMT pathway, also represents an adaptive mechanism. When choline (B1196258) availability is limited for PC synthesis via the CDP-choline pathway, PEMT activity can increase to produce PC from PE, highlighting the flexibility and interconnectedness of these pathways in maintaining phospholipid balance aocs.org. Dysregulation of PEMT can lead to an imbalance in phospholipid metabolism and has been linked to various metabolic disorders aginganddisease.orgnih.gov.

Future Directions and Emerging Research Avenues in Cephalin Biochemistry

Elucidation of Novel Regulatory Mechanisms in PE Homeostasis

The maintenance of phosphatidylethanolamine (B1630911) homeostasis is a complex process with many aspects yet to be fully understood. Future research aims to identify novel regulatory mechanisms governing PE synthesis and degradation. The primary pathway for PE biosynthesis is the Kennedy pathway, which converts ethanolamine (B43304) to CDP-ethanolamine and then to PE. creative-proteomics.comnumberanalytics.com Another significant route is the decarboxylation of phosphatidylserine (B164497) (PS) in mitochondria. numberanalytics.comnumberanalytics.comnih.gov Minor pathways, such as the acylation of lyso-PE, also contribute to PE production. nih.gov

Research is ongoing to understand the intricate regulation of the enzymes involved in these pathways, such as CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), which plays a pivotal role in the Kennedy pathway. nih.gov Studies investigating the transcriptional regulation, alternative splicing, and post-translational modifications of these enzymes are crucial for a comprehensive understanding of PE homeostasis. nih.gov Furthermore, exploring how cellular stress responses, such as the unfolded protein response, might influence PE metabolism and its regulatory mechanisms is an emerging area. numberanalytics.com The interplay between PE metabolism and other phospholipid synthesis pathways, like phosphatidylcholine (PC) synthesis, also presents avenues for future investigation, particularly the role of enzymes like phosphatidylethanolamine N-methyltransferase (PEMT) in this interconversion. frontiersin.orgnih.gov

Advanced Imaging Techniques for In Situ PE Dynamics

Visualizing the spatial distribution and dynamics of PE within living cells is critical for understanding its diverse functions. Advanced imaging techniques are being developed and applied to achieve high spatiotemporal resolution of PE dynamics in situ. oup.comoup.com While traditional methods like mass spectrometry provide quantitative analysis of lipid species, they lack the ability to visualize their location and movement within the cell. creative-proteomics.comfrontiersin.org

Live-cell imaging techniques, including fluorescence microscopy, coupled with the development of specific fluorescent probes and biosensors for PE, are enabling real-time observation of PE distribution, trafficking, and dynamics. oup.comoup.com Genetically encoded lipid biosensors, consisting of a lipid-binding domain fused to a fluorescent protein, are valuable tools for visualizing endogenous lipids. annualreviews.org Super-resolution microscopy techniques, such as photoactivated localization microscopy (PALM) and dSTORM, offer enhanced spatial resolution to study the nanoscale dynamics of molecules within membranes. molbiolcell.orgresearchgate.net The application of techniques like fluorescence recovery after photobleaching (FRAP), fluorescence lifetime imaging microscopy (FLIM), and fluorescence resonance energy transfer (FRET) allows for the measurement of PE mobility, environment, and interactions in living cells. ibidi.com Future efforts will focus on developing more specific and sensitive PE probes and biosensors that can accurately report on PE levels and dynamics in different cellular compartments and under various physiological conditions. oup.comoup.com

Systems Biology Approaches to Integrate PE Metabolism into Cellular Networks

Understanding PE metabolism in isolation is insufficient; its intricate connections with other cellular pathways and networks must be explored. Systems biology approaches offer powerful tools to integrate data from various high-throughput techniques, such as lipidomics, transcriptomics, and proteomics, to build comprehensive models of cellular processes involving PE. creative-proteomics.commetabolomics.se

These approaches aim to move beyond studying individual components and instead analyze the complex interactions and regulatory networks that govern PE metabolism and its impact on cellular function. metabolomics.senih.gov Computational modeling and bioinformatics tools are crucial for integrating diverse datasets, identifying key regulatory nodes, and predicting the effects of perturbations on PE homeostasis and related cellular processes. creative-proteomics.commetabolomics.seresearchgate.net Integrative pathway analysis can help to uncover functional associations between PE metabolism and other signaling and metabolic pathways. nih.govnih.govtandfonline.comelifesciences.orgdovepress.com Future research will leverage these systems-level approaches to understand how dysregulation of PE metabolism contributes to various diseases and to identify potential therapeutic targets within the broader cellular network. metabolomics.se

Development of Chemical Biology Tools for Modulating PE Pathways

Chemical biology tools are essential for precisely manipulating PE synthesis, metabolism, and localization to study the functional consequences of altered PE levels. The development of small-molecule inhibitors targeting specific enzymes in PE metabolic pathways is a key area of research. numberanalytics.comfrontiersin.orgacs.orgnih.gov Inhibitors of enzymes in the Kennedy pathway, such as ethanolamine kinase (ETNK) or CTP:phosphoethanolamine cytidylyltransferase (ET), are being investigated for their potential therapeutic applications. numberanalytics.comfrontiersin.org

Beyond inhibitors, the development of activity-based probes allows for the visualization of enzyme activity within living cells. acs.orgnih.gov Bio-orthogonal lipids and photocaged lipids provide means to introduce and control the availability of specific PE species with spatiotemporal precision. acs.orgrsc.org These tools enable researchers to dissect the roles of specific PE pools and metabolic routes in various cellular processes. Future directions include the design of highly selective and cell-permeable modulators and probes that can target specific PE species or enzymes in a controlled manner, facilitating a deeper understanding of PE function and its therapeutic potential. acs.orgnih.gov

Therapeutic Exploitation of PE-Related Pathways

The growing understanding of PE's critical roles in cellular health and disease has highlighted the potential for therapeutically targeting PE-related pathways. Dysregulation of PE metabolism has been implicated in various conditions, including neurodegenerative diseases, metabolic disorders, and cancer. numberanalytics.comnih.govfrontiersin.orgnih.govfrontiersin.orgfrontiersin.orglidsen.com

Q & A

Q. What methods are recommended for isolating and identifying Cephalin from neural tissues?

this compound isolation requires tissue homogenization followed by lipid extraction using chloroform-methanol mixtures (2:1 v/v). Centrifugation separates the lipid fraction, which is then purified via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Structural confirmation involves mass spectrometry (MS) for fatty acid profiling and nuclear magnetic resonance (NMR) to verify ethanolamine and glycerol phosphate linkages .

Method Purpose Key Parameters
TLCPreliminary lipid separationSilica gel plates, chloroform-methanol mobile phase
HPLC-MSHigh-resolution lipid identificationReverse-phase C18 column, electrospray ionization
NMRStructural elucidation¹H/³¹P NMR for phosphate-ethanolamine bonds

Q. How is this compound quantified in cellular membranes, and what are common sources of variability?

Quantification typically employs phosphorus assays (e.g., Bartlett’s method) or fluorometric assays using phospholipid-specific dyes. Variability arises from tissue heterogeneity, extraction efficiency, and matrix effects (e.g., protein contamination). Normalize data to total lipid phosphorus or protein content to mitigate bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role in apoptosis across experimental models?

Discrepancies often stem from model-specific factors:

  • Cell type : Neuronal vs. non-neuronal systems exhibit differing phospholipase activity.
  • Analytical sensitivity : LC-MS/MS detects low-abundance signaling metabolites missed in colorimetric assays.
  • Temporal dynamics : Apoptotic phospholipid redistribution may require time-resolved imaging (e.g., fluorescence microscopy with labeled annexin V) .

Q. What experimental strategies optimize the synthesis of this compound analogs for functional studies?

Synthetic protocols must address esterification efficiency and stereochemical control:

  • Ethanolamine coupling : Use dicyclohexylcarbodiimide (DCC) as a coupling agent under anhydrous conditions.
  • Fatty acid variability : Incorporate saturated (e.g., palmitic acid) vs. unsaturated (e.g., arachidonic acid) chains to study membrane fluidity effects.
  • Purity validation : Confirm >95% purity via HPLC and assess critical micelle concentration (CMC) for physiological relevance .

Q. How should researchers design lipidomic studies to integrate this compound data with other phospholipid classes?

  • Sample preparation : Avoid phospholipase degradation by adding EDTA/EGTA during extraction.
  • Multi-omics alignment : Pair lipidomics with transcriptomic data (e.g., PLA2 enzyme expression) to contextualize biosynthesis pathways.
  • Statistical frameworks : Apply multivariate analysis (PCA or PLS-DA) to distinguish this compound-specific signatures from global lipidomic shifts .

Q. What ethical and methodological considerations apply to sourcing this compound from human vs. animal tissues?

  • Ethical approval : Human post-mortem samples require institutional review board (IRB) approval and donor consent.
  • Comparative validity : Animal-derived this compound (e.g., bovine brain) may lack species-specific modifications (e.g., acyl chain composition), necessitating cross-validation via synthetic standards .

Methodological Guidelines

  • Data reporting : Adopt the ARRIVE 2.0 framework for experimental transparency, detailing animal models, lipid extraction protocols, and statistical thresholds .
  • Conflict resolution : Use systematic reviews (PRISMA guidelines) to reconcile contradictory findings, emphasizing study design differences (e.g., in vitro vs. in vivo models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.